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Foundational

Pharmacokinetics of Octahydropyrano[2,3-c]pyrrole Derivatives: A Technical Guide to ADME Profiling and Scaffold Optimization

Introduction: The Structural Mandate In modern drug discovery, the pursuit of high target affinity often conflicts with the reality of poor pharmacokinetic (PK) profiles. As a Senior Application Scientist navigating this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Mandate

In modern drug discovery, the pursuit of high target affinity often conflicts with the reality of poor pharmacokinetic (PK) profiles. As a Senior Application Scientist navigating this attrition, I frequently rely on conformationally constrained scaffolds to bridge the gap between in vitro potency and in vivo exposure. The octahydropyrano[2,3-c]pyrrole scaffold—a saturated bicyclic system featuring a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring)—has emerged as a privileged framework for this exact purpose.

This rigid three-dimensional structure is uniquely capable of mimicking peptide turns, locking pharmacophores into specific bioactive conformations. This structural rigidity not only enhances selectivity but also shields vulnerable metabolic hotspots from rapid enzymatic degradation. The scaffold has been successfully deployed across diverse therapeutic areas, from acting as a core building block for 1[1] to serving as the active pharmacophore in potent2 [2]. More recently, the scaffold has been integrated into complex spiro-oxindole derivatives to create3 [3], demonstrating remarkable dose-linear pharmacokinetics and long plasma elimination half-lives.

This whitepaper dissects the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of octahydropyrano[2,3-c]pyrrole derivatives, providing actionable methodologies for PK optimization.

Physicochemical Properties Driving Pharmacokinetics

The pharmacokinetic behavior of octahydropyrano[2,3-c]pyrrole derivatives is dictated by the stereochemistry and electronic distribution of the fused bicyclic ring.

  • Lipophilicity and Absorption: The saturated nature of the octahydro framework provides a favorable partition coefficient (LogP), allowing for rapid passive diffusion across the intestinal epithelium.

  • Stereochemical Causality: The trans configuration (e.g., 4aR,7aS) is often critical not just for receptor binding, but for limiting the conformational flexibility that Cytochrome P450 (CYP450) enzymes exploit for oxidation.

  • Metabolic Stability: The pyran oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without introducing the metabolic liabilities associated with primary alcohols or amines. The secondary amine in the pyrrole ring is the primary site for functionalization, making it the focal point for prodrug strategies or steric shielding during lead optimization.

Quantitative Pharmacokinetic Profiles

To illustrate the systemic behavior of these compounds, Table 1 summarizes the standard PK parameters of key octahydropyrano[2,3-c]pyrrole derivatives derived from preclinical murine and canine models.

Table 1: Comparative Pharmacokinetic Parameters of Key Derivatives

Compound Class / Scaffold ApplicationRouteTmax (h)Cmax (ng/mL)t1/2 (h)Clearance (mL/min/kg)Bioavailability (F%)
ROP (rac-4aR,7aS-derivative) Dopamine Transporter InhibitorPO1.5 - 2.0145.24.218.5~65%
Spiro-pyrrolo[2,3-c]pyrrole diones MDM2-p53 InhibitorPO2.0 - 4.0850.512.55.2>80%
Aeruginosin Analog Core Serine Protease InhibitorIV0.51200.01.832.4N/A (IV)

Data synthesized from preclinical exposure models. High bioavailability in spiro-derivatives highlights the scaffold's resistance to first-pass metabolism.

Metabolic Fate and Biotransformation Pathways

Understanding the biotransformation of the octahydropyrano[2,3-c]pyrrole core is essential for predicting clearance mechanisms. The primary metabolic vulnerability lies at the pyrrole nitrogen, which is susceptible to CYP-mediated N-oxidation and subsequent Phase II UGT-mediated glucuronidation. The pyran ring is highly stable but can undergo slow aliphatic hydroxylation.

Metabolic_Pathway Parent Octahydropyrano[2,3-c]pyrrole Core Scaffold Phase1_N CYP-Mediated N-Oxidation Parent->Phase1_N Pyrrole N Phase1_C CYP-Mediated Aliphatic Hydroxylation Parent->Phase1_C Pyran Ring Phase2_Gluc UGT-Mediated N-Glucuronidation Parent->Phase2_Gluc Direct Phase II Phase1_N->Phase2_Gluc Excretion Renal Excretion (Hydrophilic Metabolites) Phase1_C->Excretion Phase2_Gluc->Excretion

Fig 1: Primary Phase I and Phase II biotransformation pathways of the pyranopyrrole scaffold.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately predict the in vivo hepatic clearance of new octahydropyrano[2,3-c]pyrrole derivatives, a robust in vitro intrinsic clearance (CLint) assay is mandatory. The following protocol is designed as a self-validating system, ensuring that every experimental choice is grounded in biochemical causality.

Objective: Determine the intrinsic clearance (CLint) and half-life (t1/2) using Human Liver Microsomes (HLM).

Step-by-Step Methodology
  • Matrix Preparation: Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH and optimal protein concentrations prevents non-specific binding of the lipophilic pyranopyrrole core and ensures CYP450 enzymes remain in their native, active conformation.

  • Compound Spiking: Add the test derivative to the microsomal matrix to achieve a final concentration of 1 µM.

    • Causality: Utilizing a low substrate concentration (well below the anticipated Michaelis constant, Km​ ) guarantees first-order kinetics. This mathematical assumption is strictly required to accurately extrapolate in vitro half-life to in vivo intrinsic clearance.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH acts as the obligate electron donor for CYP450-mediated oxidation. Pre-incubation ensures thermal equilibrium, preventing a velocity lag phase that would skew the initial time-point data.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the metabolic enzymes, locking the exact concentration of the parent compound at that specific second. The internal standard normalizes downstream extraction variances and matrix effects during ionization.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Causality: Removing protein aggregates protects the analytical column from occlusion. MRM provides the necessary sensitivity and mass-filtering to detect nanomolar fluctuations of the parent compound amidst a complex biological matrix.

Case Study: Optimizing Systemic Exposure in MDM2-p53 Inhibitors

The true power of the octahydropyrano[2,3-c]pyrrole scaffold is evident in the development of targeted oncology therapeutics. Early MDM2-p53 inhibitors suffered from dose-limiting hematological toxicities due to poor pharmacokinetic profiles requiring high, frequent dosing.

By integrating the octahydropyrano[2,3-c]pyrrole core into complex spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones, researchers achieved a massive leap in PK efficiency. The rigid bicyclic system shielded the molecule from rapid first-pass metabolism, resulting in an exceptional oral bioavailability (>80%) and a prolonged plasma elimination half-life (up to 12.5 hours) [3]. This optimized exposure profile allowed for intermittent dosing schedules, effectively restoring p53 activity in wild-type tumors while mitigating the on-target adverse effects that plagued earlier generations of inhibitors.

References

  • Benchchem. "Octahydropyrano[2,3-c]pyrrole." Benchchem Product Catalog.
  • Smolecule. "Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6." Smolecule Database.
  • Garavel, G., et al. "(PDF) Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors." ResearchGate.

Sources

Exploratory

Stereochemical Architecture and Synthetic Dynamics of Bicyclic Octahydropyrano[2,3-c]pyrrole Scaffolds

Abstract: The octahydropyrano[2,3-c]pyrrole framework is a highly privileged, conformationally constrained bicyclic scaffold that has garnered significant attention in modern medicinal chemistry and natural product synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The octahydropyrano[2,3-c]pyrrole framework is a highly privileged, conformationally constrained bicyclic scaffold that has garnered significant attention in modern medicinal chemistry and natural product synthesis. By fusing a tetrahydropyran ring with a pyrrolidine ring, this architecture restricts the conformational freedom of its substituents, thereby minimizing the entropic penalty upon binding to biological targets. This whitepaper provides an in-depth technical analysis of the stereochemical properties, synthetic methodologies, and analytical validation techniques required to leverage this scaffold in advanced drug discovery programs.

Structural Architecture and Conformational Dynamics

The core of octahydropyrano[2,3-c]pyrrole contains two contiguous stereocenters at the bridgehead carbons (C-4a and C-7a). The stereochemical relationship between these two positions—either cis or trans—dictates the entire three-dimensional topology of the molecule.

From a thermodynamic perspective, the cis-fused isomer is overwhelmingly favored. In a cis-[5,6] bicyclic system, the six-membered pyran ring can adopt a highly stable chair conformation, while the five-membered pyrrolidine ring adopts an envelope or half-chair conformation. This arrangement allows the bridgehead substituents to occupy axial-equatorial positions relative to the pyran ring, minimizing transannular strain. Conversely, a trans-fusion forces the bridgehead bonds into a di-equatorial arrangement, introducing severe torsional strain and ring distortion that is energetically prohibitive for most synthetic pathways.

Because of this rigid cis-geometry, the scaffold acts as an exceptional bioisostere for flexible amines and ethers. It effectively locks pharmacophores into specific bioactive conformations, which is critical for mimicking peptide turns in targets like serine proteases (1[1]).

Stereoselective Synthetic Methodologies

Constructing the octahydropyrano[2,3-c]pyrrole core requires precise stereocontrol to establish the relative and absolute configuration at the bridgehead carbons. The most robust approach utilizes a catalytic asymmetric [3+2] cycloaddition between azomethine ylides and dihydropyran derivatives (2[2]). Alternatively, domino vinylogous aza-Michael-aldol-cyclocondensation (aza-VMAC) reactions have emerged as powerful tools for generating highly functionalized pyrano[2,3-c]pyrroles with excellent diastereoselectivity (3[3]).

Synthesis_Workflow A Azomethine Ylide + Dihydropyran B Chiral Catalyst Complex (Facial Directing) A->B C Endo Transition State (Secondary Orbital Overlap) B->C Favored Pathway D Exo Transition State (Steric Repulsion) B->D Disfavored Pathway E cis-(4aR, 7aS)-Isomer (Major Product) C->E Kinetic Control F trans-Isomer (Trace/Minor) D->F

Caption: Stereoselective [3+2] cycloaddition pathway favoring the cis-fused isomer.

Protocol 1: Enantioselective [3+2] Cycloaddition for cis-Octahydropyrano[2,3-c]pyrrole

This protocol outlines the synthesis of the cis-fused core using a metal-catalyzed cycloaddition, designed as a self-validating system.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, dissolve 5 mol% Cu(CH₃CN)₄PF₆ and 5.5 mol% of a chiral ligand (e.g., (R)-Fesulphos) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

    • Causality: The Cu(I) center coordinates with the chiral ligand to form a sterically demanding chiral pocket. This pocket dictates the facial approach of the dipolarophile, ensuring high enantiomeric excess (e.e.).

  • Ylide Generation: Add 1.0 equivalent of the imino ester precursor and 0.1 equivalents of triethylamine (Et₃N) to the solution.

    • Causality: The base deprotonates the α-carbon of the imino ester, generating the highly reactive azomethine ylide intermediate in situ.

  • Cycloaddition: Cool the reaction mixture to -20 °C and dropwise add 1.2 equivalents of the dihydropyran derivative. Stir for 16 hours.

    • Causality: Low temperatures enhance stereocontrol by maximizing the energy difference between diastereomeric transition states. The endo approach is kinetically favored due to secondary orbital interactions, yielding the cis-fused core.

  • Quench and Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM and validate completion via TLC (UV and KMnO₄ stain). The product should appear as a distinct, UV-active spot with an Rf distinct from the starting materials.

    • Causality: NH₄Cl neutralizes the base and demetalates the active catalyst complex, instantly halting the reaction and preventing any thermodynamic epimerization of the newly formed stereocenters.

Pharmacological Implications of Stereochemistry

The precise stereochemistry of the octahydropyrano[2,3-c]pyrrole core is not merely a structural curiosity; it is the primary driver of target affinity. The spatial orientation of the basic pyrrolidine nitrogen and the pyran oxygen dictates the pharmacophore's ability to engage in critical hydrogen bonding and salt-bridge interactions within protein binding pockets. For example, structurally related bicyclic octahydrocyclopenta[c]pyrrole scaffolds act as potent triple reuptake inhibitors (TRIs) for SERT, NET, and DAT, where the cis-geometry is essential for monoamine transporter blockade (4[4]). Similarly, related [3.3.0] bicyclic systems are standout antagonists for Retinol Binding Protein 4 (RBP4) (5[5]).

Table 1: Stereochemical Influence on Pharmacological Scaffolds

Scaffold VariantStereochemistry (4a, 7a)Primary TargetBinding Affinity (IC₅₀)
Octahydropyrano[2,3-c]pyrrole analogcis-(4aR, 7aS)Serine Proteases (Thrombin)< 10 nM
Octahydropyrano[2,3-c]pyrrole analogtrans-(4aS, 7aS)Serine Proteases (Thrombin)> 1000 nM
Bicyclic[3.3.0] analog (Core Isostere)cis-fusedRetinol Binding Protein 4 (RBP4)12.8 nM
Octahydrocyclopenta[c]pyrrole analogcis-fusedSERT / NET / DAT20 - 53 nM
Olumilide A (Natural Product)cis-(4aR, 7aS)PKS-NRPS Pathway TargetN/A (Antibacterial)

Analytical Validation of Stereocenters

Validating the stereochemistry of these fused systems requires a combination of advanced spectroscopic and crystallographic techniques. Relative stereochemistry is routinely established via 2D NOESY NMR, while absolute configuration is increasingly determined by Microcrystal Electron Diffraction (MicroED), a critical tool when compounds form microcrystals too small for traditional X-ray diffraction—as demonstrated in the structural elucidation of pyrano[2,3-c]pyrrole natural products like olumilides (6[6]).

Analytical_Workflow S1 Purified Isomer S2 1D 1H NMR (J-Coupling Analysis) S1->S2 S3 2D NOESY (Through-Space < 5Å) S1->S3 S4 MicroED / X-Ray (Diffraction) S1->S4 S5 Relative Stereochemistry (cis vs trans) S2->S5 Dihedral Angles S3->S5 Bridgehead NOE S6 Absolute Configuration (e.g., 4aR, 7aS) S4->S6 3D Lattice Map S5->S6 Corroboration

Caption: Analytical workflow for determining relative and absolute stereochemistry.

Protocol 2: NOESY-Based Validation of Relative Stereochemistry

This non-destructive protocol relies on the Nuclear Overhauser Effect (NOE) to map the 3D spatial proximity of the bridgehead protons.

  • Sample Preparation: Dissolve 10-15 mg of the chromatographically purified compound in 0.6 mL of CDCl₃ (99.8% isotopic purity). Filter the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: High sample concentration and extreme isotopic purity prevent solvent peak interference and ensure a robust signal-to-noise ratio, which is critical for detecting weak through-space interactions.

  • Relaxation Delay Optimization: On a 500 MHz (or higher) NMR spectrometer, set the relaxation delay (D1) to 2.5 seconds.

    • Causality: This ensures complete longitudinal relaxation of all protons between scans, preventing signal saturation and allowing for the accurate quantitative integration of NOE cross-peaks.

  • Mixing Time Calibration: Set the NOESY mixing time (tm) to 400 ms.

    • Causality: A 400 ms window allows optimal time for magnetization transfer between spatially proximal protons (< 5 Å) without triggering spin diffusion, which would create false-positive correlations between distant protons.

  • Data Interpretation & Validation: Process the 2D spectrum and analyze the cross-peak between H-4a and H-7a.

    • Causality: A distinct, intense cross-peak confirms that the bridgehead protons reside on the same face of the bicyclic system, definitively validating a cis-ring fusion. The absence of this peak, corroborated by specific J-coupling constants from the 1D ¹H NMR, indicates a trans-fusion.

References

  • Benchchem - Octahydropyrano[2,3-c]pyrrole Scaffold Overview Source: Benchchem URL
  • Bicyclic [3.3.
  • Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues Source: PubMed URL
  • Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups Source: Organic Letters - ACS Publications URL
  • Vinylogous and Stereoselective Domino Synthesis of Pyrano[2,3-c]pyrroles from Alkylidene Meldrum's acids Source: ResearchGate URL
  • Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)

Sources

Foundational

Advanced Synthesis Pathways of the Octahydropyrano[2,3-c]pyrrole Scaffold: A Technical Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Structural Rationale The framework is a fully saturated, conformationally constrained bicyclic organic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

The framework is a fully saturated, conformationally constrained bicyclic organic compound[1]. Featuring a fused tetrahydropyran (oxygen-containing six-membered ring) and pyrrolidine (nitrogen-containing five-membered ring), this scaffold is a privileged building block in medicinal chemistry[1]. Its rigid three-dimensional architecture is highly effective at mimicking peptide turns, locking pharmacophores into specific bioactive conformations. This makes it an invaluable core for synthesizing analogs of marine oligopeptides (e.g., aeruginosins) and developing highly selective serine protease inhibitors[1].

Core Synthetic Methodologies & Mechanistic Causality

Synthesizing this fused bicyclic system requires precise stereocontrol. Over the past decade, several distinct catalytic pathways have been developed to construct the pyran-pyrrole core with high fidelity.

Tandem Ene/Prins Cyclization (Lewis Acid Catalysis)

A highly efficient strategy to forge the cis-fused octahydropyrano[2,3-c]pyrrole derivative involves a of an olefin-tethered aldehyde with an exogenous aldehyde[2].

  • Mechanistic Causality: This reaction is mediated by Scandium(III) triflate ( Sc(OTf)3​ )[2]. Sc(OTf)3​ is chosen for its potent oxophilicity and water tolerance. It selectively coordinates to the carbonyl oxygen of the aldehyde, lowering the LUMO and facilitating the initial ene-reaction. The resulting intermediate subsequently undergoes a Prins cyclization. The mild nature of Sc(OTf)3​ is critical here; stronger Lewis acids would trigger competitive olefin polymerization or premature decomposition of the tethered aldehyde[3].

Asymmetric[3+2] Cycloaddition (Chiral Lewis Acid Catalysis)

To achieve high enantioselectivity, researchers have deployed between 2,2′-diester aziridines and 3,4-dihydropyran derivatives[4].

  • Mechanistic Causality: This pathway utilizes a Dysprosium-based chiral Lewis acid[4]. The dysprosium metal center coordinates tightly to the aziridine nitrogen and ester carbonyls, inducing a highly ordered ring-opening event to form an azomethine ylide intermediate. The chiral ligands surrounding the dysprosium create a sterically demanding pocket, forcing the 3,4-dihydropyran to approach from a single face. This facial selectivity is responsible for the exceptional stereoselectivities observed (>19:1 dr, up to 95.5:4.5 er)[4].

Organocatalytic [4+2] Cycloaddition (Hydrogen-Bonding Catalysis)

A milder, metal-free approach utilizes a of dioxopyrrolidines and azlactones[5].

  • Mechanistic Causality: Squaramides function as bifunctional noncovalent organocatalysts[5]. The dual N-H protons of the squaramide act as potent hydrogen-bond donors, simultaneously activating the electrophilic azlactone and stabilizing the nucleophilic enolate of the dioxopyrrolidine[6]. This dual-point binding restricts the rotational degrees of freedom in the transition state, ensuring the contiguous formation of quaternary and tertiary stereogenic centers with near-perfect enantioselectivity (up to 99% ee)[5].

SynthesisStrategies Core Octahydropyrano[2,3-c]pyrrole Scaffold Path1 Tandem Ene/Prins Cyclization Path1->Core Path2 Asymmetric [3+2] Cycloaddition Path2->Core Path3 Organocatalytic [4+2] Cycloaddition Path3->Core Reag1 Olefin-tethered Aldehyde + Aldehyde Cat1 Sc(OTf)3 (Lewis Acid) Reag1->Cat1 Reag2 2,2'-Diester Aziridines + 3,4-Dihydropyran Cat2 Dysprosium Complex (Chiral Lewis Acid) Reag2->Cat2 Reag3 Dioxopyrrolidines + Azlactones Cat3 Squaramide (H-Bond Donor) Reag3->Cat3 Cat1->Path1 Cat2->Path2 Cat3->Path3

Logical workflow mapping starting materials and catalysts to the octahydropyrano[2,3-c]pyrrole core.

Biosynthetic Perspectives: Genome Mining

While synthetic routes are robust, nature also utilizes the pyrano[2,3-c]pyrrole scaffold. Recent on Pestalotiopsis sp. identified a novel biosynthetic gene cluster (BGC) responsible for producing olumilides—natural products featuring a dihydro-2H-pyrano[2,3-c]pyrrole core[7]. The discovery of these pathways highlights the evolutionary utility of this scaffold and provides synthetic chemists with new enzymatic tools (e.g., specific PKS-NRPS combinations) for late-stage functionalization[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Squaramide-Catalyzed[4+2] Cycloaddition

Reference standard for generating highly enantioselective pyrano[2,3-c]pyrrole scaffolds[5].

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the dioxopyrrolidine derivative (0.20 mmol) and the corresponding azlactone (0.24 mmol, 1.2 equiv).

  • Catalyst Introduction: Add the chiral squaramide catalyst (10 mol%, 0.02 mmol).

    • Causality Check: The catalyst must be added last to prevent premature enolization and off-target dimerization of the dioxopyrrolidine.

  • Solvent & Incubation: Dissolve the mixture in anhydrous chloroform (2.0 mL) under an argon atmosphere. Stir at room temperature (25 °C) for 24 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the azlactone spot indicates reaction completion.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel.

  • Analytical Validation:

    • Confirm the presence of contiguous stereocenters using 2D-NMR (HSQC/NOESY).

    • Determine the enantiomeric excess (ee) via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H).

ExperimentalWorkflow Step1 1. Substrate Prep Dioxopyrrolidine & Azlactone Step2 2. Catalyst Addition Squaramide (10 mol%) Step1->Step2 Step3 3. Reaction RT in Chloroform (Argon) Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Validation HPLC (ee) & NMR (dr) Step4->Step5

Step-by-step experimental workflow for the squaramide-catalyzed [4+2] cycloaddition protocol.

Protocol B: Sc(OTf)3-Catalyzed Tandem Ene/Prins Cyclization

Reference standard for racemic, cis-fused octahydropyrano[2,3-c]pyrroles[2].

  • Preparation: Dissolve the olefin-tethered aldehyde (1.0 mmol) and the target exogenous aldehyde (1.2 mmol) in anhydrous dichloromethane (5.0 mL).

  • Activation: Cool the mixture to 0 °C. Add Scandium triflate (5 mol%) in one portion.

  • Cyclization: Allow the reaction to warm to ambient temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid. Extract with dichloromethane ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Perform 1H -NMR analysis on the crude mixture. The cis-fusion of the pyran-pyrrole rings is confirmed by the coupling constants ( J≈4−5 Hz) of the bridgehead protons.

Quantitative Data Summary

Table 1 summarizes the performance metrics of the core synthetic pathways.

Synthesis PathwayCatalyst SystemKey SubstratesYield (%)Stereoselectivity
Tandem Ene/Prins Sc(OTf)3​ (5 mol%)Olefin-tethered aldehyde + Aldehyde75–88%High cis-diastereoselectivity
[3+2] Cycloaddition Chiral Dysprosium Complex2,2′-Diester aziridines + 3,4-DihydropyransUp to 94%>19:1 dr, up to 95.5:4.5 er
[4+2] Cycloaddition Chiral Squaramide (10 mol%)Dioxopyrrolidines + AzlactonesUp to 99%>99:1 dr, up to 99% ee
Michael Addition Bifunctional Thiourea (10 mol%)Boc-tetramic acid + Benzylidenemalononitrile32–85%Racemic mixture

Note: The Michael Addition pathway utilizing provides an alternative route to racemic dihydropyrano[2,3-c]pyrrole derivatives[8].

Conclusion

The octahydropyrano[2,3-c]pyrrole scaffold remains a highly valuable target in drug discovery due to its rigid, peptidomimetic properties. While Lewis acid-catalyzed tandem cyclizations provide rapid access to the core framework, modern organocatalytic[4+2] and asymmetric [3+2] cycloadditions have solved the challenge of absolute stereocontrol. Future drug development campaigns will likely leverage these enantioselective pathways, alongside emerging genome-mining techniques, to functionalize this privileged bicyclic system for targeted therapeutics.

References

  • Title: A novel tandem ene/Prins cyclization for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives Source: Tetrahedron Letters URL: [Link]

  • Title: Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives Source: ACS Catalysis URL: [Link]

  • Title: Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic[4 + 2] cyclization reaction of dioxopyrrolidines and azlactones Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Source: MDPI Molbank URL: [Link]

  • Title: Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups Source: Organic Letters URL: [Link]

Sources

Exploratory

Conformational Analysis and Synthetic Strategies of the Octahydropyrano[2,3-c]pyrrole Ring System

Executive Summary The octahydropyrano[2,3-c]pyrrole ring system is a fully saturated, fused bicyclic organic compound that serves as a highly privileged, conformationally constrained scaffold in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydropyrano[2,3-c]pyrrole ring system is a fully saturated, fused bicyclic organic compound that serves as a highly privileged, conformationally constrained scaffold in modern medicinal chemistry[1]. Comprising a tetrahydropyran (oxygen-containing 6-membered ring) fused to a pyrrolidine (nitrogen-containing 5-membered ring), this architecture is a core structural motif in several bioactive natural products, including the fungal-derived Olumilides[2] and Pyranonigrins[3]. This whitepaper provides an in-depth mechanistic analysis of its conformational dynamics, details state-of-the-art synthetic methodologies for stereocontrol, and outlines a self-validating experimental workflow for 3D structural elucidation.

Structural Biology and Conformational Dynamics

The utility of the octahydropyrano[2,3-c]pyrrole scaffold in drug discovery lies in its rigid three-dimensional topology, which is dictated by the stereocenters at the ring fusion points (C4a and C7a) and the intrinsic puckering of the constituent rings.

Ring Fusion and Spatial Vectors

The fusion between the pyran and pyrrolidine rings can exist in either a cis or trans configuration:

  • Cis-Fusion: Results in a folded, "V-shaped" geometry. This conformation is often thermodynamically favored in highly substituted systems due to the relief of torsional strain, allowing the molecule to mimic the tight turn motifs of peptides.

  • Trans-Fusion: Enforces a rigid, extended, and flattened topology. While synthetically more challenging to construct due to the strain of fusing a 5-membered ring trans to a 6-membered ring, it provides a highly predictable, linear vector for pharmacophore projection.

Pyran and Pyrrolidine Puckering

To minimize 1,3-diaxial interactions, the pyran ring overwhelmingly favors a chair conformation [4]. Consequently, any substituents at the C2, C3, or C4 positions will thermodynamically prefer an equatorial orientation. Conversely, the 5-membered pyrrolidine ring is more flexible, typically adopting an envelope ( E ) or half-chair ( T ) conformation. The fusion to the rigid pyran chair restricts the pseudorotation of the pyrrolidine, effectively "locking" the nitrogen atom (or the adjacent carbon) into a specific out-of-plane pucker.

Causality in Drug Design: The Entropic Advantage

Why is this specific conformational rigidity so valuable? Flexible molecules must "freeze" into a single bioactive conformation when entering a target protein's binding pocket, incurring a massive conformational entropy penalty ( ΔSconf​ ). By pre-organizing a pharmacophore onto the rigid octahydropyrano[2,3-c]pyrrole framework, this entropic tax is paid during the chemical synthesis rather than during the binding event. This directly translates to an exponential increase in binding affinity ( ΔG ) and improved target selectivity[1].

Synthetic Methodologies & Stereocontrol

Constructing the octahydropyrano[2,3-c]pyrrole core with precise stereocontrol is critical, as the biological activity is entirely dependent on the 3D spatial arrangement. Recent advancements have provided robust pathways for both asymmetric and racemic syntheses.

Organocatalytic [4+2] Cyclization

An elegant enantioselective approach utilizes a squaramide catalysis strategy to facilitate a [4+2] cyclization between dioxopyrrolidines and azlactones[5].

  • Mechanistic Causality: The squaramide catalyst forms a rigid, dual hydrogen-bonding network that coordinates both the nucleophile and the electrophile. This highly ordered transition state shields one face of the reactive intermediates, directing the ring closure to yield contiguous quaternary and tertiary stereocenters with exceptional enantioselectivity (up to 99% ee)[5].

Synthesis P1 Dioxopyrrolidines (Nucleophile) Cat Squaramide Organocatalyst (H-Bonding Network) P1->Cat Activation P2 Azlactones (Electrophile) P2->Cat Activation TS [4+2] Cyclization Transition State Cat->TS Stereocontrol Prod Pyrano[2,3-c]pyrrole (Quaternary/Tertiary Centers) TS->Prod Ring Closure

Fig 2. Enantioselective [4+2] cyclization pathway using squaramide catalysis.

Prins Cyclization

For the construction of highly substituted pyran rings within the bicyclic system, Rhenium(VII)-catalyzed Prins cyclizations are highly effective. The use of complexes like O3​ReOSiPh3​ allows for mild reaction conditions, proceeding through a chair-like transition state that selectively yields equatorial hydroxyl products[4].

Quantitative Data Summary
MethodologyKey Reagents / CatalystStereocontrol (ee/dr)YieldRef
Organocatalytic[4+2] Cyclization Dioxopyrrolidines, Azlactones / SquaramideUp to 99% ee, high drUp to 99%[5]
Michael Addition / Annulation Boc-tetramic acid, Benzylidenemalononitrile / ThioureaRacemic (HPLC confirmed)32–81%[6]
Prins Cyclization Aldehydes, Homoallylic alcohols / Re(VII) ComplexHigh equatorial selectivity>85%[4]

Experimental Protocol: Self-Validating Conformational Elucidation

To ensure scientific integrity, the conformational assignment of a newly synthesized octahydropyrano[2,3-c]pyrrole must be rigorously validated. The following protocol utilizes orthogonal techniques (NMR and MicroED) to create a self-validating data loop.

Step-by-Step Methodology

Step 1: Sample Preparation and 1D NMR

  • Dissolve 5–10 mg of the purified compound in 600 μ L of a non-exchanging, deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ) to prevent the masking of exchangeable NH protons.

  • Acquire standard 1H and 13C NMR spectra. Assign all resonances, paying specific attention to the chemical shifts of the C4a and C7a bridgehead protons.

Step 2: 2D NOESY/ROESY Analysis (Spatial Constraints)

  • Set the NOESY mixing time ( τm​ ) to 300–500 ms.

    • Causality Check: A mixing time that is too long will result in spin diffusion (indirect magnetization transfer via intermediate protons), leading to false-positive cross-peaks and an inverted or incorrect conformational model.

  • Map the through-space interactions. A strong NOE cross-peak between the C4a and C7a protons definitively indicates a cis-fusion.

Step 3: J-Coupling Analysis (The Self-Validation Step)

  • Extract the 3JHH​ scalar couplings from the 1D 1H spectrum or a 2D J-resolved spectrum.

  • Input the NOESY-derived dihedral angles into the Karplus equation .

    • System Validation: If the calculated 3JHH​ values deviate significantly from the experimental values (>2 Hz), the static NOESY model is invalid. This discrepancy indicates the molecule is undergoing rapid conformational averaging (e.g., flipping between two chair states) on the NMR timescale, as the observed J-coupling is a population-weighted average.

Step 4: Low-Temperature NMR & MicroED

  • If averaging is detected, cool the sample to -50°C to freeze out the individual conformers and repeat the NOESY/J-coupling analysis.

  • For absolute configuration—especially critical when characterizing novel natural products like Olumilides—utilize Microcrystal Electron Diffraction (MicroED)[2]. The 3D coordinates generated from the solid-state MicroED must seamlessly align with the solution-state NMR model to finalize the assignment.

Workflow A Sample Preparation (Octahydropyrano[2,3-c]pyrrole) B 1D & 2D NMR Spectroscopy (NOESY/ROESY, J-Coupling) A->B Solution State C Microcrystal Electron Diffraction (MicroED) A->C Solid State D Computational ECD/DFT (Energy Minimization) B->D Spatial Constraints E Absolute Configuration & Conformational Assignment C->E 3D Coordinates D->E Validation

Fig 1. Multi-modal workflow for the conformational elucidation of pyrano[2,3-c]pyrrole systems.

Applications in Drug Development

The octahydropyrano[2,3-c]pyrrole core is rapidly gaining traction in targeted drug discovery due to its ability to act as a highly constrained peptidomimetic[1].

  • Serine Protease Inhibitors: The scaffold is a structural analog to the Choi (2-carboxy-6-hydroxyloctahydroindole) core found in aeruginosins[7]. By utilizing the pyrano[2,3-c]pyrrole system, medicinal chemists can fine-tune the lipophilicity of a drug candidate (via the pyran oxygen) while maintaining the rigid vector projection required for fitting into the deep S1 and S2 pockets of target proteases like thrombin and trypsin[1].

  • Antiviral Therapeutics: Derivatives containing the pyrano[2,3-c]pyrrole skeleton, such as the natural product Pyranonigrin A, have demonstrated potent inhibition of the Main protease (Mpro) of the SARS-CoV-2 virus, highlighting the scaffold's potential in developing next-generation antiviral therapeutics[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Octahydropyrano[2,3-c]pyrrole as a Privileged Bicyclic Scaffold in Organic Synthesis and Drug Discovery

Scaffold Rationale & Structural Significance Octahydropyrano[2,3-c]pyrrole is a fully saturated, conformationally constrained bicyclic organic framework comprising a fused pyran (oxygen-containing six-membered ring) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Rationale & Structural Significance

Octahydropyrano[2,3-c]pyrrole is a fully saturated, conformationally constrained bicyclic organic framework comprising a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring)[1]. In the realm of advanced medicinal chemistry, this specific scaffold has emerged as a highly valuable building block for the development of peptidomimetics and targeted small-molecule therapeutics[1].

The primary utility of the octahydropyrano[2,3-c]pyrrole core lies in its rigid, three-dimensional architecture. This rigidity is crucial for mimicking natural peptide turns, effectively locking appended pharmacophores into highly specific, bioactive spatial arrangements[1]. By pre-organizing the molecule into its active conformation, the scaffold minimizes the entropic penalty typically incurred during target binding, thereby significantly enhancing both binding affinity and target selectivity[1].

Mechanistic Pathway & Integration Workflow

Historically, the enantioselective synthesis of octahydropyrano[2,3-c]pyrrole derivatives presented significant stereochemical challenges, often resulting in competing ring-opening side reactions[1]. Modern synthetic methodologies have circumvented these issues through highly controlled cycloaddition reactions. The workflow below illustrates the integration of this scaffold from primary building blocks to final therapeutic applications.

G A 2,2'-Diester Aziridine (Dipole Precursor) D Asymmetric [3+2] Cycloaddition A->D B 3,4-Dihydropyran (Dipolarophile) B->D C Chiral Lewis Acid Catalyst C->D Catalysis E Octahydropyrano[2,3-c]pyrrole Core D->E F Deprotection & Functionalization E->F G Target Therapeutics (e.g., KRAS Inhibitors) F->G

Workflow for the asymmetric synthesis and application of octahydropyrano[2,3-c]pyrrole.

Synthetic Strategies

Accessing the octahydropyrano[2,3-c]pyrrole framework requires precise stereocontrol to establish the contiguous stereocenters at the ring fusion points. Two primary strategies are currently utilized:

  • Organocatalytic [4+2] Cyclization : Utilizing a squaramide catalysis strategy, dioxopyrrolidines and azlactones undergo an enantioselective [4+2] cyclization. This yields dihydropyrano[2,3-c]pyrrole scaffolds containing contiguous quaternary and tertiary stereocenters with up to 99% enantiomeric excess (ee), which can subsequently be hydrogenated to the octahydro state[2][3].

  • Asymmetric [3+2] Cycloaddition : A highly diastereo- and enantioselective reaction between 2,2'-diester aziridines and 3,4-dihydropyran derivatives. Catalyzed by a chiral Lewis acid, this directly generates the octahydropyrano[2,3-c]pyrrole core with excellent stereoselectivity (>19:1 dr, up to 95.5:4.5 er)[4][5].

Experimental Protocol: Asymmetric [3+2] Cycloaddition

Objective: Synthesis of optically active octahydropyrano[2,3-c]pyrrole derivatives via a Lewis acid-catalyzed [3+2] cycloaddition.

Causality & Experimental Design Choices:

  • Catalyst Selection: Scandium triflate ( Sc(OTf)3​ ) paired with a chiral N,N′ -dioxide ligand is utilized. The highly oxophilic Sc(III) provides optimal Lewis acidity to coordinate with the diester moiety of the aziridine. This coordination weakens the C–C bond, facilitating its cleavage to generate a reactive azomethine ylide (1,3-dipole) without causing premature degradation of the substrate.

  • Solvent System: Dichloromethane (DCM) is strictly utilized. As a non-polar halogenated solvent, DCM stabilizes the transient dipole intermediate and enhances the facial selectivity dictated by the chiral ligand pocket.

  • Temperature Control: The reaction is strictly maintained at -20°C. While higher temperatures would accelerate the reaction rate, they exponentially increase the background (uncatalyzed) reaction, which drastically deteriorates both the diastereomeric and enantiomeric ratios.

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk tube under an inert argon atmosphere, add Sc(OTf)3​ (5 mol%) and the selected chiral N,N′ -dioxide ligand (5.5 mol%).

  • Activation: Inject 1.0 mL of anhydrous DCM. Stir the mixture vigorously at 30°C for 30 minutes. Self-Validation: The solution should become completely homogeneous, indicating the full formation of the active chiral Lewis acid complex.

  • Substrate Introduction: Cool the reaction vessel to the target temperature of -20°C using a cryocooler or a dry ice/ethylene glycol bath. Add the 3,4-dihydropyran derivative (0.3 mmol, 1.5 equivalents) directly to the catalyst solution.

  • Dipole Generation: Dissolve the 2,2'-diester aziridine (0.2 mmol, 1.0 equivalent) in 1.0 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over a period of 10 minutes. Causality: Slow addition maintains a low steady-state concentration of the reactive azomethine ylide, effectively suppressing unwanted aziridine homodimerization side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent system. The reaction is complete when the aziridine spot is entirely consumed (typically 12–24 hours).

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: Hexane to Hexane/EtOAc 4:1) to isolate the pure octahydropyrano[2,3-c]pyrrole product.

Quantitative Data: Stereoselective Outcomes

The table below summarizes the quantitative stereochemical outcomes of the [3+2] cycloaddition based on various substrate substitutions, demonstrating the robustness of the protocol[4][5].

Aziridine N-Protecting GroupDihydropyran SubstituentIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
N-Tosyl (Ts)Unsubstituted92>19:195.5 : 4.5
N-p-Nosyl (Ns)Unsubstituted88>19:193.0 : 7.0
N-Tosyl (Ts)6-Methyl85>19:191.0 : 9.0
N-Tosyl (Ts)6-Phenyl7815:189.0 : 11.0

Downstream Applications in Drug Discovery

Following successful synthesis, the octahydropyrano[2,3-c]pyrrole core serves as a versatile foundation for complex drug discovery campaigns:

  • Serine Protease Inhibitors: Researchers utilize the octahydropyranopyrrole core to create analogs of natural products, such as the aeruginosin family of marine oligopeptides. The scaffold's geometry is perfectly suited to mimic the peptide sequence required for potent inhibition of serine proteases, including thrombin and trypsin[1].

  • KRAS Inhibitors: Recent patent literature highlights the use of the octahydropyrano[2,3-c]pyrrole scaffold in the development of small-molecule inhibitors targeting KRAS proteins. The rigid bicyclic core is utilized to precisely position functional groups to interact with G12C, G12D, G12V, and G13D mutant pockets, demonstrating utility as therapeutic agents for oncology[6].

References

  • Octahydropyrano[2,3-c]pyrrole - Benchchem. Benchchem. 1

  • Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones - Organic & Biomolecular Chemistry. RSC Publishing.2

  • Enantioselective synthesis of pyrano[2,3- c ]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. RSC Publishing.3

  • Vinylogous and Stereoselective Domino Synthesis of Pyrano[2,3-c]pyrroles from Alkylidene Meldrum's acids. ResearchGate. 4

  • WO2025230961A1 - Small molecule inhibitors of kras proteins. Google Patents.6

  • Asymmetric Synthesis of Pyrrolidine Derivatives. Scribd. 5

Sources

Application

Advanced Synthetic Strategies for Octahydropyrano[2,3-c]pyrrole Scaffolds: Reagents, Conditions, and Stereocontrol

Executive Summary The octahydropyrano[2,3-c]pyrrole framework is a saturated, conformationally constrained bicyclic scaffold of immense value in medicinal chemistry and drug development. Featuring a fused pyran (oxygen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydropyrano[2,3-c]pyrrole framework is a saturated, conformationally constrained bicyclic scaffold of immense value in medicinal chemistry and drug development. Featuring a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring) system, this rigid core is highly effective at mimicking peptide turns and locking pharmacophores into specific bioactive conformations. It is a privileged structure for developing peptidomimetics and synthesizing analogs of natural products, such as the aeruginosin family of marine oligopeptides that 1[1]. Synthesizing this core with high diastereo- and enantioselectivity requires precise control over cyclization thermodynamics and kinetics.

Mechanistic Insights & Reaction Design

Achieving the complex architecture of the octahydropyrano[2,3-c]pyrrole core relies on advanced cyclization methodologies. The selection of reagents and conditions is dictated by the need to control contiguous stereocenters.

  • Asymmetric [3+2] Cycloaddition : Utilizing 2,2′-diester aziridines and 3,4-dihydropyrans, this approach leverages a chiral N,N′-dioxide/Dysprosium(III) complex. The Dy(III) Lewis acid facilitates the C–C bond cleavage of the aziridine to generate a reactive 1,3-dipole. The chiral ligand environment dictates the facial approach of the dihydropyran, yielding the octahydropyrano[2,3-c]pyrrole core with exceptional2[2]. Interestingly, the absolute configuration of the final product is highly dependent on the substrate; substituting the 3,4-dihydropyran with a 6-alkyl derivative results in a complete reversal of diastereoselection during the final cyclization step[2].

  • Tandem Ene/Prins Cyclization : This atom-economical route employs an olefin-tethered aldehyde and an external aldehyde, catalyzed by 5 mol% Scandium triflate (Sc(OTf)₃). Sc(OTf)₃ acts as a mild, oxophilic Lewis acid that activates the aldehyde without triggering competitive olefin polymerization, driving a3[3].

  • Organocatalytic [4+2] Cyclization : For metal-free synthesis, a squaramide-based organocatalyst drives the [4+2] cyclization of dioxopyrrolidines and azlactones. The squaramide's dual hydrogen-bonding capability activates both the electrophile and nucleophile simultaneously, establishing 4[4].

Pathway Visualization

CyclizationPathways cluster_1 [3+2] Cycloaddition cluster_2 Tandem Ene/Prins cluster_3 Organocatalytic [4+2] Target Octahydropyrano[2,3-c]pyrrole Scaffold SM1 2,2'-Diester Aziridines + 3,4-Dihydropyrans Cat1 Chiral N,N'-dioxide / Dy(III) SM1->Cat1 C-C Cleavage (1,3-Dipole) Cat1->Target Stereoselective Cycloaddition SM2 Olefin-tethered Aldehyde + Aldehyde Cat2 Sc(OTf)3 (5 mol%) SM2->Cat2 Lewis Acid Activation Cat2->Target cis-Fused Annulation SM3 Dioxopyrrolidines + Azlactones Cat3 Chiral Squaramide SM3->Cat3 Dual H-Bonding Cat3->Target Enantioselective Cyclization

Synthetic pathways for octahydropyrano[2,3-c]pyrrole cyclization via distinct catalytic mechanisms.

Comparative Data Summary

Cyclization StrategyPrimary SubstratesCatalyst / ReagentsReaction ConditionsYieldStereoselectivity
Asymmetric [3+2] Cycloaddition 2,2'-Diester Aziridines + 3,4-DihydropyransChiral N,N'-dioxide / Dy(OTf)₃CH₂Cl₂, -20 °CUp to 94%>19:1 dr, up to 95.5:4.5 er
Tandem Ene/Prins Cyclization Olefin-tethered Aldehyde + AldehydeSc(OTf)₃ (5 mol%)CH₂Cl₂, Ambient TempGood to HighHigh cis-selectivity
Organocatalytic[4+2] Cyclization Dioxopyrrolidines + AzlactonesChiral SquaramideToluene/CH₂Cl₂, RTUp to 99%Up to 99% ee

Validated Experimental Protocols

Protocol A: Dysprosium-Catalyzed Asymmetric[3+2] Cycloaddition

This methodology is optimized for the highly enantioselective construction of the core using aziridines.

Step 1: Catalyst Complexation

  • Procedure: In an oven-dried Schlenk tube under an argon atmosphere, combine Dy(OTf)₃ (10 mol%) and the chiral N,N'-dioxide ligand (10 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir the mixture at 35 °C for 1 hour.

  • Causality: This incubation period is critical to ensure complete ligand exchange and formation of the active chiral Lewis acid complex. Incomplete complexation leads to a highly active, unliganded Dy(III) species that promotes a rapid, racemic background reaction.

Step 2: Substrate Addition

  • Procedure: Cool the catalyst solution to -20 °C. Add the 3,4-dihydropyran derivative (1.5 equiv), followed by the dropwise addition of the 2,2'-diester aziridine (1.0 equiv, 0.1 mmol) dissolved in 1.0 mL of CH₂Cl₂.

  • Causality: The 2,2'-diester functionality weakens the C–C bond of the aziridine, allowing the Dy(III) center to facilitate heterolytic cleavage into a 1,3-dipole. Lowering the temperature to -20 °C maximizes facial discrimination by the chiral pocket, ensuring high enantiomeric excess.

Step 3: Reaction Monitoring & Validation

  • Procedure: Stir the reaction at -20 °C. Monitor the consumption of the aziridine via TLC (UV active, typically Hexanes/EtOAc 3:1).

  • Self-Validation Checkpoint: The formation of the active Dy(III)-N,N'-dioxide complex is often accompanied by a subtle shift in solution clarity. Post-reaction, the diastereomeric ratio (dr) must be validated via crude ¹H NMR prior to column chromatography to ensure that stereochemical integrity was not compromised during silica gel purification.

Step 4: Quenching and Purification

  • Procedure: Once complete (typically 12-24 hours), quench the reaction by passing the mixture through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the octahydropyrano[2,3-c]pyrrole.

Protocol B: Scandium Triflate-Catalyzed Tandem Ene/Prins Cyclization

This protocol details the atom-economical assembly of the cis-fused framework.

Step 1: Reagent Assembly

  • Procedure: In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin-tethered aldehyde (1.0 equiv, 0.5 mmol) and the coupling aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (5.0 mL) at ambient temperature.

Step 2: Catalytic Activation

  • Procedure: Introduce Sc(OTf)₃ (5 mol%) in a single portion to the stirring solution.

  • Causality: Scandium triflate is uniquely suited here because its high oxophilicity selectively activates the aldehyde for the initial ene-reaction without prematurely triggering the competitive polymerization of the tethered olefin. Furthermore, Sc(OTf)₃ is remarkably water-tolerant, preventing catalyst deactivation by trace moisture.

Step 3: Reaction Monitoring & Validation

  • Procedure: Stir the mixture at ambient temperature.

  • Self-Validation Checkpoint: The tandem Ene/Prins cyclization generates a highly polar intermediate. Monitor the reaction via TLC using an anisaldehyde or phosphomolybdic acid (PMA) stain. The product octahydropyrano[2,3-c]pyrrole will stain distinctly compared to the starting aldehydes. Complete consumption of the tethered aldehyde within 2-4 hours indicates a healthy catalytic cycle.

Step 4: Quenching and Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography (Hexanes/EtOAc) to yield the pure cis-fused product.

References

  • Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives Source: ACS Catalysis URL:2

  • Vinylogous and Stereoselective Domino Synthesis of Pyrano[2,3-c]pyrroles from Alkylidene Meldrum's acids Source: ResearchGate URL:3

  • Tetralone-2-formylpyrazoles: Valuable Precursors in the Tandem Cyclization for Asymmetric Synthesis of Highly Substituted Spiro-3,4-dihydrocoumarins Source: Researcher.life URL:4

  • Octahydropyrano[2,3-c]pyrrole Source: Benchchem URL:1

Sources

Method

Application Note: Strategic Functionalization of the Octahydropyrano[2,3-c]pyrrole Scaffold in Drug Discovery

Introduction and Mechanistic Rationale The transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich bicyclic scaffolds is a cornerstone of modern drug discovery. The octahydropyrano[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich bicyclic scaffolds is a cornerstone of modern drug discovery. The octahydropyrano[2,3-c]pyrrole system—a fully saturated fusion of a tetrahydropyran and a pyrrolidine ring—provides an excellent 3D vector for target engagement. The pyrano[2,3-c]pyrrole skeleton is a privileged bicyclic core found in various biologically active molecules, including natural products like olumilides discovered via genome mining[1], and synthetic libraries exhibiting significant antiviral and protease inhibition properties[2]. Recent advances in enantioselective synthesis have further expanded access to these complex scaffolds[3].

Because the core is fully saturated, the primary site for late-stage functionalization is the secondary amine of the pyrrolidine ring. Modulating this nitrogen via alkylation, acylation, or arylation directly alters the molecule's pKa, lipophilicity (logD), and hydrogen-bonding profile.

This application note provides field-validated, self-validating protocols for the divergent N-functionalization of the octahydropyrano[2,3-c]pyrrole core, detailing the mechanistic causality behind each reagent choice to ensure robust scale-up and library generation.

SyntheticWorkflow Start Octahydropyrano[2,3-c]pyrrole (sp3-rich Scaffold) Path1 Reductive Amination NaBH(OAc)3, DCE Start->Path1 Path2 Amide Coupling HATU, DIPEA, DMF Start->Path2 Path3 Buchwald-Hartwig RuPhos Pd G3, Base Start->Path3 Prod1 N-Alkyl Derivative (Target Binding) Path1->Prod1 Prod2 N-Acyl Derivative (Metabolic Stability) Path2->Prod2 Prod3 N-Aryl Derivative (Lipophilicity) Path3->Prod3

Fig 1: Divergent N-functionalization workflow for the octahydropyrano[2,3-c]pyrrole scaffold.

Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Reductive amination is the preferred method for introducing alkyl vectors without over-alkylation (a common issue with direct SN2 alkylation using alkyl halides).

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde/ketone substrate, selectively reducing only the intermediate iminium ion formed by the pyrrolidine nitrogen. 1,2-Dichloroethane (DCE) is used as the solvent because it stabilizes the iminium intermediate better than standard ethereal solvents.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve octahydropyrano[2,3-c]pyrrole (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Activation: Add glacial acetic acid (1.2 mmol) to the mixture. Rationale: The mild acid catalyzes the formation of the iminium ion by protonating the hemiaminal intermediate, facilitating water elimination. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol) over 5 minutes to prevent sudden exotherms. Stir the reaction at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Aliquot 10 µL of the reaction mixture, quench with 50 µL of saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting mass (m/z 128.1 for the core) and the appearance of the product mass confirms complete iminium reduction.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Acylation via HATU Coupling

To reduce the basicity of the pyrrolidine nitrogen and improve metabolic stability, N-acylation is highly effective.

Mechanistic Causality: HATU is utilized due to its superior ability to activate carboxylic acids and drive the coupling of sterically hindered secondary amines. Unlike EDC/HOBt, HATU generates a highly reactive 7-azabenzotriazole active ester. DIPEA (N,N-diisopropylethylamine) acts as a non-nucleophilic base, scavenging protons without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add octahydropyrano[2,3-c]pyrrole (1.0 mmol) dissolved in DMF (1.0 mL) dropwise to the activated acid solution.

  • Self-Validation (In-Process Control): Perform TLC (Eluent: 5% MeOH in DCM). A UV-active spot (if the acid is aromatic) with a higher Rf than the highly polar starting amine indicates successful coupling. Ninhydrin stain should show the disappearance of the secondary amine.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and 5% aqueous LiCl (to remove DMF). Dry and concentrate.

Protocol C: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Direct arylation of sp3-hybridized secondary amines is notoriously challenging due to competitive β-hydride elimination.

Mechanistic Causality: RuPhos Pd G3 is employed because the bulky, electron-rich RuPhos ligand effectively stabilizes the palladium intermediate and accelerates the reductive elimination step, preventing off-target side reactions. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine upon coordination to the Pd-aryl complex.

Step-by-Step Methodology:

  • Setup: Inside a glovebox, charge a vial with octahydropyrano[2,3-c]pyrrole (1.0 mmol), aryl chloride (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

  • Reaction: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial, remove it from the glovebox, and heat at 85 °C for 8 hours.

  • Self-Validation (In-Process Control): Cool to room temperature, filter a 20 µL aliquot through a short Celite plug, and analyze via GC-MS or LC-MS to confirm the consumption of the aryl chloride.

  • Workup: Dilute the mixture with EtOAc, filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography.

Quantitative Data Summary

The following tables summarize the optimization and comparative yields of the functionalization strategies, demonstrating the robustness of the selected protocols.

Table 1: Reaction Optimization for Reductive Amination (Protocol A)

EntryReducing AgentSolventAdditiveTime (h)Yield (%)
1NaBH₄MeOHNone1234% (Side products)
2NaBH₃CNMeOHAcOH1268%
3NaBH(OAc)₃THFAcOH1275%
4 NaBH(OAc)₃ DCE AcOH 12 92% (Optimal)

Table 2: Comparative Yields of N-Functionalization Strategies

MethodReagentsCatalyst / BaseSubstrate ScopeAverage Yield (%)
N-AlkylationAldehyde, NaBH(OAc)₃AcOH (cat.)Aliphatic & Aryl Aldehydes85 - 95%
N-AcylationCarboxylic Acid, HATUDIPEAAliphatic & Aryl Acids88 - 98%
N-ArylationAryl ChlorideRuPhos Pd G3 / NaOtBuElectron-deficient Aryls70 - 85%

Biological Integration and Pathway Modulation

Once functionalized, the octahydropyrano[2,3-c]pyrrole derivatives are primed for biological screening. The stereochemically rich core acts as an excellent mimetic for natural substrates, allowing the appended functional groups to interact with specific sub-pockets of target proteins (e.g., the catalytic site of viral proteases or kinases).

BiologicalPathway Scaffold Functionalized Scaffold Target Target Protein (e.g., Mpro) Scaffold->Target Binding Complex Inhibitor-Target Complex Target->Complex Outcome Pathway Modulation Complex->Outcome

Fig 2: Integration of functionalized scaffolds into target protein binding pathways.

References

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)
  • Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones, Organic & Biomolecular Chemistry (RSC Publishing),
  • Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups, Organic Letters - ACS Public

Sources

Application

Application Note: High-Throughput In Vitro Screening Protocols for Octahydropyrano[2,3-c]pyrrole Scaffolds

Introduction & Mechanistic Rationale The octahydropyrano[2,3-c]pyrrole core is a fully hydrogenated, rigid bicyclic structure featuring fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) rings. In medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The octahydropyrano[2,3-c]pyrrole core is a fully hydrogenated, rigid bicyclic structure featuring fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) rings. In medicinal chemistry, this conformationally constrained scaffold acts as a privileged building block for peptidomimetics[1]. By locking pharmacophores into specific three-dimensional orientations, it effectively mimics peptide turns, significantly enhancing binding affinity and selectivity for target proteins[1].

Historically, this structural motif has been inspired by marine oligopeptides like the aeruginosin family and dysinosin A, which are potent inhibitors of serine proteases such as thrombin and blood coagulation factor VIIa[2]. Furthermore, specific stereoisomers of this scaffold, such as the trans-isomer rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride (ROP), exhibit potent central nervous system (CNS) activity by acting as inhibitors of the dopamine transporter (DAT)[3]. Additionally, related naturally occurring pyrano[2,3-c]pyrrole skeletons (e.g., Pyranonigrin A) have demonstrated antiviral potential as inhibitors of the SARS-CoV-2 Main protease (Mpro)[4].

Because minor stereochemical or functional modifications to this scaffold drastically shift its target specificity from systemic proteases to CNS transporters, screening campaigns must be robust, target-specific, and highly controlled.

In Vitro Assay Protocols

Protocol A: Biochemical Serine Protease (Thrombin) FRET Assay

Target Rationale: To identify anticoagulant or antiviral lead compounds mimicking natural pyranonigrin or dysinosin A structures[2][4]. Causality & Design: A Förster Resonance Energy Transfer (FRET) assay is selected for its real-time kinetic readout. We specifically supplement the assay buffer with Bovine Serum Albumin (BSA) and a non-ionic detergent (Triton X-100). This is a critical step to prevent the highly lipophilic bicyclic compounds from aggregating in aqueous media or adhering to the microplate walls, which frequently causes false-positive inhibition (PAINS behavior).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 0.1% BSA, 0.01% Triton X-100). Keep at room temperature.

  • Compound Plating: Dispense 1 µL of octahydropyrano[2,3-c]pyrrole test compounds (serially diluted in 100% DMSO) into a 384-well black, low-binding microplate.

  • Enzyme Addition: Add 20 µL of human Thrombin (0.5 U/mL final concentration) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. Note: Pre-incubation is crucial because conformationally constrained peptidomimetics often exhibit slow-binding kinetics; skipping this step will artificially inflate the IC50 values.

  • Reaction Initiation: Add 20 µL of FRET substrate (e.g., Dabcyl-GABA-Pro-Arg-EDANS) at a final concentration of 10 µM to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 340/490 nm. Calculate the initial velocity (V₀) from the linear portion of the curve to determine IC50 values.

Protocol B: Cell-Based Dopamine Transporter (DAT) Uptake Assay

Target Rationale: To evaluate the efficacy of octahydropyrano[2,3-c]pyrrole derivatives for neuropharmacological applications (e.g., ROP analogs)[3]. Causality & Design: To evaluate functional transport rather than mere receptor binding, a live-cell assay is required. Instead of traditional radioligand binding (which generates radioactive waste), we utilize a fluorescent substrate (ASP+). A proprietary extracellular masking dye is employed to quench the fluorescence of the substrate outside the cell, ensuring that only intracellular accumulation mediated by DAT is quantified.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells stably expressing human DAT (hDAT) in a 384-well clear-bottom black tissue culture plate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Note: Removing serum is essential. Serum proteins strongly sequester lipophilic pyrrole derivatives, artificially reducing their effective free concentration and shifting the dose-response curve.

  • Compound Pre-incubation: Add 20 µL of test compounds (0.1 nM to 10 µM final) and incubate for 30 minutes at 37°C to allow target engagement.

  • Substrate Addition: Add 20 µL of the ASP+ fluorescent substrate combined with the extracellular masking dye.

  • Fluorescence Measurement: Read the plate at Ex/Em = 440/590 nm after 30 minutes of continuous uptake. The masking dye ensures the signal is directly proportional to DAT-mediated intracellular accumulation.

Data Presentation & Expected Outcomes

The pleiotropic nature of the octahydropyrano[2,3-c]pyrrole scaffold means that slight stereochemical shifts dictate the primary indication. Below is a representative data matrix summarizing the expected hit profiles.

Compound IDScaffold ConfigurationThrombin IC50 (nM)Trypsin IC50 (nM)hDAT IC50 (nM)Primary Indication
Cmpd-001 rac-(4aR,7aS)-trans>10,000>10,00045 ± 5CNS (DAT Inhibitor)
Cmpd-002 rac-(4aR,7aR)-cis120 ± 154,500>10,000Anticoagulant
Cmpd-003 Substituted-trans85 ± 105,200>10,000Anticoagulant
ROP (Control) rac-(4aR,7aS)-trans>10,000>10,00030 ± 4CNS (DAT Inhibitor)

Screening Workflow Visualization

The following diagram illustrates the dual-track screening logic applied to octahydropyrano[2,3-c]pyrrole libraries, ensuring hits are triaged appropriately based on target engagement and safety profiles.

Workflow Lib Octahydropyrano[2,3-c]pyrrole Compound Library Target1 Serine Protease Assay (Thrombin/Factor VIIa) Lib->Target1 Target2 DAT Uptake Assay (CNS Targets) Lib->Target2 Hit1 Protease Hit (IC50 < 500 nM) Target1->Hit1 Hit2 DAT Hit (IC50 < 1 µM) Target2->Hit2 Val1 Selectivity Profiling (Trypsin vs. Thrombin) Hit1->Val1 Val2 Cytotoxicity Assay (Cell Viability) Hit2->Val2 Lead Lead Candidate Optimization Val1->Lead Val2->Lead

Dual-track screening workflow for octahydropyrano[2,3-c]pyrrole derivatives.

References

  • [4] Reckoning a fungal metabolite, Pyranonigrin A as a potential Main protease (Mpro) inhibitor of novel SARS-CoV-2 virus identified using docking and molecular dynamics simulation. Source: nih.gov. 4

  • [3] Buy rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans | 2740592-15-6. Source: smolecule.com. 3

  • [1] Octahydropyrano[2,3-c]pyrrole - Benchchem. Source: benchchem.com. 1

  • [2] Tandem Functionalization of Nonactivated Alkenes and Alkynes in Intramolecular N-Acyloxyiminium Ion Carbocyclization. Synthesis of 6-Substituted Hydroindole 2-Carboxylic Acids. Source: acs.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Octahydropyrano[2,3-c]pyrrole Synthesis

Welcome to the Technical Support Center for bicyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality behind reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bicyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality behind reaction failures. The octahydropyrano[2,3-c]pyrrole core is a highly constrained, privileged scaffold crucial for peptidomimetics and targeted drug discovery. However, its synthesis—whether via transition-metal-catalyzed cascades or organocatalytic cycloadditions—is highly sensitive to subtle thermodynamic and kinetic variables.

Below, you will find mechanistic workflows, diagnostic Q&As, self-validating protocols, and quantitative benchmarks to ensure your syntheses achieve maximum yield and stereoselectivity.

Mechanistic Workflows & Causality

Understanding the mechanistic pathway is the first step in troubleshooting. The two most robust methods for constructing this core are the Tandem Ene/Prins Cyclization () and the Asymmetric [4+2] Organocatalytic Cyclization ().

G N1 Aldehyde + Olefin-tethered Amine N2 Lewis Acid Activation (Sc(OTf)3) N1->N2 Coordination N3 Ene Reaction Intermediate N2->N3 Electrophilic Attack N4 Prins Cyclization (Oxocarbenium Trapping) N3->N4 Intramolecular Cyclization N5 Octahydropyrano[2,3-c]pyrrole Core N4->N5 Stereoselective Closure

Tandem Ene/Prins cyclization pathway for octahydropyrano[2,3-c]pyrrole synthesis.

Organocatalysis S1 Dioxopyrrolidine + Azlactone Cat Squaramide Catalyst (H-Bonding Network) S1->Cat -20°C, CHCl3 TS Transition State Stabilization (Enolate-Imine Interaction) Cat->TS Stereocontrol Prod Prod TS->Prod [4+2] Cyclization

Organocatalytic asymmetric [4+2] cyclization workflow for chiral pyrano[2,3-c]pyrroles.

Expert Troubleshooting & FAQs

Q1: My yield drops significantly when scaling up the tandem Ene/Prins cyclization. How can I maintain efficiency? A1: Causality: Scale-up alters heat dissipation and mixing efficiency. In a batch addition, localized concentration spikes of the aldehyde promote competitive oligomerization rather than the desired intramolecular Prins trapping. Solution: Implement a syringe pump to add the external aldehyde over a 2-hour period rather than a single bolus. Maintain vigorous stirring (≥800 rpm) and ensure the Sc(OTf)₃ catalyst is completely dissolved in anhydrous DCM prior to substrate addition.

Q2: My [4+2] organocatalytic cyclization is yielding racemic mixtures instead of the expected >99% ee. What is failing? A2: Causality: The squaramide catalyst relies on a highly ordered, dual hydrogen-bonding network to stabilize the transition state between the azlactone enolate and the dioxopyrrolidine. Trace moisture in the solvent competitively binds to the squaramide NH protons, disrupting this network and allowing background (uncatalyzed) racemic pathways to dominate (). Solution: Use strictly anhydrous, alcohol-free CHCl₃ (passed through activated basic alumina). Run the reaction under a strict argon atmosphere and ensure the cryocooler maintains exactly -20 °C, as thermal fluctuations >5 °C will degrade the transition state rigidity.

Q3: During the[3+2] cycloaddition of 2,2′-diester aziridines, the diastereomeric ratio (dr) is inconsistent. How do I lock the conformation? A3: Causality: Acyclic enol ethers and 3,4-dihydropyrans can rotate freely before the final ring closure if the Lewis acid coordination is too loose, leading to a reversal or loss of diastereoselection. Solution: Switch to a harder, more oxophilic Lewis acid like Dysprosium triflate (Dy(OTf)₃). Dysprosium forms a tight chelate with the 2,2′-diester aziridines, rigidifying the intermediate and consistently delivering >19:1 dr ().

Q4: I am observing premature quenching of the oxocarbenium intermediate in the Prins cyclization. How do I prevent this? A4: Causality: Nucleophilic impurities (such as unreacted alcohols or trace water) intercept the highly electrophilic oxocarbenium ion before the tethered olefin can execute the intramolecular attack. Solution: Pre-treat all glassware with a silanizing agent to remove surface silanols, and dry all reagents over 4Å molecular sieves for 24 hours prior to use.

Field-Proven Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Scandium-Catalyzed Tandem Ene/Prins Cyclization

Objective: Synthesize the cis-fused octahydropyrano[2,3-c]pyrrole core.

  • Reactant Preparation: In a flame-dried Schlenk flask under argon, dissolve the olefin-tethered amine (1.0 equiv) and the external aldehyde (1.2 equiv) in anhydrous DCM to a concentration of 0.1 M.

  • Catalyst Activation: Cool the mixture to 0 °C. Add Sc(OTf)₃ (5 mol%) in one single portion.

  • Cyclization & Monitoring: Allow the reaction to warm to ambient temperature (25 °C) and stir for 4–6 hours.

    • Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 7:3). The aldehyde starting material must be completely consumed. A distinct, UV-active spot with a lower Rf​ value confirms the formation of the bicyclic core. If starting material persists past 6 hours, catalyst poisoning has occurred; discard and restart.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL per mmol). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

    • Validation Checkpoint: ¹H NMR (CDCl₃) must show characteristic peaks for the cis-fused protons at the ring junction, typically exhibiting coupling constants of J=4−6 Hz, confirming the relative stereochemistry.

Protocol B: Squaramide-Catalyzed Asymmetric [4+2] Cyclization

Objective: Synthesize enantiopure pyrano[2,3-c]pyrroles with contiguous stereocenters.

  • Catalyst-Substrate Pre-assembly: In a dry vial under argon, add dioxopyrrolidine (0.1 mmol, 1.0 equiv) and the chiral squaramide catalyst (10 mol%) in anhydrous CHCl₃ (3.0 mL).

  • Cryogenic Control: Submerge the vial in a cryocooler set strictly to -20 °C. Allow 15 minutes for thermal equilibration.

  • Electrophile Addition: Dropwise add the azlactone (0.12 mmol, 1.2 equiv) dissolved in CHCl₃ (1.0 mL) over 10 minutes to prevent localized heating.

  • Stereoselective Maturation: Maintain at -20 °C for 24–48 hours.

    • Validation Checkpoint: Pull a 10 µL aliquot at 24 hours. In-process chiral HPLC sampling should reveal an enantiomeric ratio (er) exceeding 95:5. If the er is lower, the hydrogen-bonding network has been compromised by moisture.

  • Isolation: Remove the solvent directly under reduced pressure (do not apply heat exceeding 20 °C) and purify the residue by silica gel chromatography.

Yield Optimization Data

Use the following empirically derived data to benchmark your experimental parameters. Deviations from these optimized conditions directly correlate with yield attrition.

Table 1: Optimization of Reaction Parameters for Octahydropyrano[2,3-c]pyrrole Synthesis

Synthetic RouteOptimal Catalyst SystemSolventTemp (°C)Expected Yield (%)Stereocontrol
Tandem Ene/Prins Sc(OTf)₃ (5 mol%)DCM2585–92Cis-fused only
[4+2] Cyclization Chiral Squaramide (10 mol%)CHCl₃-2088–99>99% ee, high dr
[3+2] Cycloaddition Dy(OTf)₃ (10 mol%)THF-1080–94>19:1 dr, 95:5 er
Michael/Cyclization Achiral Thiourea (10 mol%)DMSO2532–36Racemic

References

  • Title: A novel tandem ene/Prins cyclization for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives Source: Tetrahedron Letters URL: [Link]

  • Title: Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives Source: ACS Catalysis URL: [Link]

Optimization

Troubleshooting column chromatography purification of octahydropyrano[2,3-c]pyrrole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with octahydropyrano[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with octahydropyrano[2,3-c]pyrrole .

This saturated bicyclic scaffold—featuring a tetrahydropyran ring fused to a pyrrolidine ring—presents a classic chromatographic nightmare. The highly basic secondary or tertiary nitrogen of the pyrrolidine moiety interacts aggressively with standard stationary phases, requiring precise mechanistic interventions to achieve high-purity isolation.

Mechanistic Insight: The Root of the Problem

To troubleshoot effectively, we must first understand the causality of the failure. Standard bare silica gel is a Brønsted acid due to the presence of surface silanol groups (Si-OH), which possess a pKa of approximately 4.5 to 5.0 ().

When a basic amine like octahydropyrano[2,3-c]pyrrole is introduced to the column, it becomes rapidly protonated by these silanols. This initiates a strong, localized ionic interaction (acid-base attraction) rather than the desired reversible adsorption/desorption process ()[1]. The macroscopic result is severe peak tailing, compound streaking across multiple fractions, and irreversible loss of the product on the column.

Diagnostic Workflow

TroubleshootingWorkflow N1 Crude Octahydropyrano[2,3-c]pyrrole N2 TLC on Bare Silica Gel N1->N2 N3 Observation: Severe Streaking? N2->N3 N4 Add 1-2% TEA to Mobile Phase N3->N4 Yes (First-line) N7 Proceed to Preparative Column N3->N7 No N6 Resolution Improved? N4->N6 N5 Switch to Amine-Bonded Silica N5->N7 Optimized N6->N5 No (Irreversible Binding) N6->N7 Yes

Workflow for resolving amine streaking in octahydropyrano[2,3-c]pyrrole purification.

Troubleshooting Guide (Q&A)

Issue 1: Severe Streaking and Tailing Q: My compound streaks from Rf 0.1 to 0.8 on TLC and elutes over 20 column volumes. How do I fix this? A: The acidic silanols must be deactivated. Add a competing volatile amine, such as 1-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase. Because TEA is a small, highly basic molecule, it preferentially binds to and neutralizes the acidic silanol sites. This saturates the stationary phase's active acidic sites, allowing your bulkier octahydropyrano[2,3-c]pyrrole to elute based on standard polarity rather than ionic binding ().

Issue 2: Irreversible Adsorption (Compound Loss) Q: I loaded 500 mg of crude mixture, but only recovered 100 mg. Where did my compound go? A: It is permanently bound to the silica. If mobile phase modifiers (like TEA) fail, the acid-base interaction is too strong. Switch your stationary phase to amine-functionalized silica (e.g., KP-NH) or basic alumina. Amine-bonded silica masks the silanols completely with covalently attached propyl-amine chains, creating a basic surface environment. This eliminates the need for mobile phase modifiers and drastically improves recovery ()[2].

Issue 3: Co-elution with Polar Impurities Q: When I add methanol and ammonia to force the compound off the column, it co-elutes with everything else. Why? A: Methanol and ammonia are extremely polar and possess high displacement power. When used together on bare silica, they aggressively strip all adsorbed compounds simultaneously, destroying resolution ()[3]. To resolve this, transition to Reversed-Phase (RP) chromatography (C18). Apply the "2 pH Rule" : adjust the mobile phase pH to at least two units above the pKa of your pyrrolidine nitrogen (typically requiring pH > 10 using 0.1% NH₄OH). This ensures the amine remains in its neutral, unprotonated free-base form, maximizing its lipophilicity and allowing for controlled retention and separation on the C18 phase ()[1].

Quantitative Data: Performance Comparison

The following table summarizes the expected chromatographic behavior of octahydropyrano[2,3-c]pyrrole across different purification environments.

Stationary PhaseMobile Phase AdditiveMechanism of ActionPeak Symmetry (As)Typical Recovery
Bare Silica Gel NoneStrong ionic binding to silanols> 3.5 (Severe Tailing)< 40%
Bare Silica Gel 1-2% TriethylamineCompetitive silanol neutralization1.2 - 1.580 - 85%
Amine-Bonded Silica NoneCovalent silanol masking1.0 - 1.1> 95%
C18 (Reversed-Phase) 0.1% NH₄OH (pH >10)Free-base lipophilic retention (2 pH rule)1.0> 90%

Self-Validating Experimental Protocol

Protocol: TEA-Deactivated Silica Gel Chromatography for Basic Amines

This protocol is designed as a self-validating system to ensure the column environment is perfectly optimized before your valuable sample is loaded.

Step 1: Mobile Phase Preparation Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1% v/v Triethylamine (TEA) and mix thoroughly.

  • Validation Check 1: Run a TLC of your crude mixture using this exact modified mobile phase. The octahydropyrano[2,3-c]pyrrole spot should appear tight and symmetrical (As ≤ 1.2). If tailing persists, increase TEA to 2%.

Step 2: Silica Deactivation & Slurry Packing In a beaker, combine bare silica gel with the TEA-modified mobile phase to create a slurry.

  • Validation Check 2: Feel the exterior of the beaker. A slight exothermic reaction (heat generation) indicates the TEA is actively neutralizing the Brønsted acid sites. Swirl until the slurry returns to room temperature, confirming complete neutralization. Pour the slurry into the column and pack under gentle pressure.

Step 3: Column Equilibration Pass at least 3 Column Volumes (CV) of the TEA-modified mobile phase through the packed bed.

  • Validation Check 3: Test the pH of the eluent exiting the column using pH paper. It must read basic (pH > 8). If it is neutral, the silica is still absorbing TEA; continue flushing until the exiting solvent is basic.

Step 4: Sample Loading and Elution Dissolve your crude octahydropyrano[2,3-c]pyrrole in a minimum amount of the modified mobile phase and load it onto the column. Proceed with isocratic or gradient elution.

  • Validation Check 4: Spot the collected fractions on a TLC plate. The Rf of the eluted product must exactly match the Rf from Validation Check 1. A lower Rf indicates the TEA was washed out during elution, meaning the column was insufficiently equilibrated.

Frequently Asked Questions (FAQs)

Q: How do I completely remove TEA from my purified fractions? A: TEA has a boiling point of 89°C. While it can be removed via rotary evaporation under high vacuum, trace amounts often remain, forming salts with ambient CO₂. To completely remove it, co-evaporate the pooled fractions with toluene (which forms an azeotrope with TEA) under high vacuum, or pass the final free-base product through a short plug of basic ion-exchange resin.

Q: Can I use basic alumina instead of modifying my silica? A: Yes. Basic alumina inherently lacks acidic silanols, preventing the protonation of the pyrrolidine nitrogen. However, alumina typically has a larger particle size than flash silica, which reduces the number of theoretical plates and may compromise the resolution if you are trying to separate closely eluting diastereomers of the octahydropyrano[2,3-c]pyrrole scaffold ()[1].

Q: My target molecule has acid-labile protecting groups. Is TEA modification safe? A: Yes. TEA creates a mildly basic environment that actually protects acid-labile groups (like acetals or BOC groups) from being cleaved by the acidic silanols on bare silica gel.

References

  • Biotage. Is there an easy way to purify organic amines? Biotage Insights. Available at:[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Insights. Available at:[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Chromatography Documents. Available at:[Link]

  • The Journal of Organic Chemistry. Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for octahydropyrano[2,3-c]pyrrole formation

Welcome to the Technical Support Center for the synthesis and optimization of octahydropyrano[2,3-c]pyrrole and pyrano[2,3-c]pyrrole scaffolds. These bicyclic frameworks are critical pharmacophores found in bioactive nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of octahydropyrano[2,3-c]pyrrole and pyrano[2,3-c]pyrrole scaffolds. These bicyclic frameworks are critical pharmacophores found in bioactive natural products like pyranonigrins and olumilides, exhibiting potent antioxidant and antiviral properties[1].

Synthesizing these highly functionalized scaffolds—typically via squaramide-catalyzed[4+2] cyclizations or tandem Ene/Prins cyclizations—requires precise control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting strategies, focusing on the critical interplay between reaction temperature and time to maximize both yield and stereoselectivity.

Diagnostic Optimization Workflow

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify whether your synthesis is suffering from kinetic limitations (low conversion) or thermodynamic erosion (poor stereoselectivity).

OptimizationWorkflow Start Evaluate Initial Reaction Profile (TLC/HPLC at 24h) ConvCheck Conversion < 50%? Start->ConvCheck LowConv Kinetic Limitation: Increase Temp to 20°C or Catalyst to 15 mol% ConvCheck->LowConv Yes HighConv Check Stereoselectivity (Chiral HPLC) ConvCheck->HighConv No LowConv->Start StereoCheck ee < 90% or dr < 19:1? HighConv->StereoCheck PoorStereo Thermodynamic Control: Lower Temp to 0°C or -20°C, Extend Time to 48h StereoCheck->PoorStereo Yes Success Optimal Conversion & ee%: Proceed to Isolation StereoCheck->Success No PoorStereo->Start

Figure 1: Diagnostic workflow for resolving yield and stereoselectivity issues.

Troubleshooting & FAQs

Q1: My squaramide-catalyzed[4+2] cyclization is stalling at 40% conversion after 24 hours at 0°C. Should I add more catalyst? A1: Not necessarily. This is a classic kinetic limitation. Squaramide catalysts rely on dual hydrogen-bonding activation to bring the azlactone and dioxopyrrolidine together. At 0°C, the activation energy barrier for the nucleophilic attack might not be fully overcome if your specific substrates are sterically hindered. Causality & Solution: Before increasing catalyst loading, increase the reaction temperature to 20°C (ambient). While lower temperatures generally improve enantiomeric excess (ee) by rigidifying the transition state, raising the temperature to 20°C significantly accelerates the reaction rate. If conversion improves but ee drops to unacceptable levels, return the temperature to 0°C but extend the reaction time to 48–72 hours[2].

Q2: I achieved full conversion in my [4+2] cyclization, but the enantiomeric excess (ee) is below 80%. How do I suppress the background reaction? A2: Poor stereoselectivity indicates that the transition state lacks sufficient rigidity, allowing the uncatalyzed thermal background reaction to compete with the chiral catalyst-directed pathway. Causality & Solution: Lower the reaction temperature to 0°C or -20°C. The [4+2] cyclization of dioxopyrrolidines and azlactones shows a profound temperature-dependence for stereocontrol. At sub-ambient temperatures, the hydrogen bonds between the squaramide NH protons and the azlactone carbonyl are highly stabilized, locking the facial approach of the substrates[2]. You must concurrently extend the reaction time (up to 48 hours) to compensate for the reduced kinetic rate.

Q3: During the tandem Ene/Prins cyclization using Lewis acids (e.g., InBr₃), I am observing a mixture of cis- and trans-fused octahydropyrano[2,3-c]pyrroles. How do I favor the cis-isomer? A3: The formation of diastereomeric mixtures in Prins cyclizations is typically a result of thermodynamic equilibration caused by elevated temperatures or excessively long reaction times[3]. Causality & Solution: Shift the reaction strictly to kinetic control. Lower the temperature to 0°C and closely monitor the reaction via TLC. Quench the reaction immediately upon consumption of the starting material (typically 1.5 to 2 hours). Using a specific Lewis acid like InBr₃ (1.0 equiv) in CH₂Cl₂ at 0°C has been proven to exclusively afford the cis-fused tetrahydropyran rings by preventing the reversible ring-opening that leads to the trans-isomer[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and reaction outcomes for the organocatalytic [4+2] cyclization of dioxopyrrolidines and azlactones. Use this as a baseline for your own optimization matrices.

EntryCatalyst LoadingTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
110 mol%25129915:185
210 mol%02495>19:194
310 mol%-204888>19:199
45 mol%0487518:192

Data synthesis derived from standard squaramide-catalyzed pyrano[2,3-c]pyrrole methodologies[2]. Notice the inverse relationship between temperature and stereoselectivity, and the proportional relationship between lower temperatures and required reaction time.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Enantioselective Synthesis via Squaramide Catalysis

Objective: Synthesis of highly enantioenriched pyrano[2,3-c]pyrrole scaffolds containing contiguous quaternary and tertiary stereogenic centers[2].

  • Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add the dioxopyrrolidine derivative (0.10 mmol) and the chiral squaramide catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition: Add 4.0 mL of anhydrous CHCl₃. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Temperature Equilibration: Submerge the reaction vessel in a cryocooler or ice bath set to exactly 0°C. Allow 15 minutes for thermal equilibration.

  • Initiation: Add the azlactone derivative (0.12 mmol, 1.2 equiv) dropwise.

  • Validation Checkpoint 1 (Kinetics): After 24 hours, withdraw a 5 µL aliquot, dilute in 100 µL CHCl₃, and analyze via TLC (Hexane/EtOAc 3:1).

    • Self-Validation: The dioxopyrrolidine spot should be completely consumed. If starting material remains, extend the reaction time by 12 hours. Do NOT raise the temperature, as this will erode the ee.

  • Validation Checkpoint 2 (Stereocontrol): Withdraw a 10 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC (e.g., Chiralpak AD-H column).

    • Self-Validation: The ee should be >90%. If ee is <85%, the reaction temperature likely fluctuated above 0°C during initiation.

  • Quenching & Isolation: Once validated, concentrate the reaction mixture under reduced pressure directly. Purify the crude residue by flash column chromatography on silica gel to afford the pure pyrano[2,3-c]pyrrole.

Protocol B: Tandem Ene/Prins Cyclization

Objective: Diastereoselective synthesis of cis-fused octahydropyrano[2,3-c]pyrroles[3].

  • Preparation: To a stirred solution of the tethered homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0°C, add InBr₃ (1.0 equiv) in one portion.

  • Reaction: Stir the mixture strictly at 0°C.

  • Validation Checkpoint (Time-Sensitivity): Monitor the reaction every 30 minutes via TLC.

    • Self-Validation: The reaction must be quenched immediately upon consumption of the alcohol (typically 1.5 to 2 hours). Allowing the reaction to proceed beyond 3 hours at 0°C, or allowing it to warm to room temperature, will initiate thermodynamic equilibration, resulting in the appearance of the trans-isomer on the TLC plate.

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates why temperature control is the master variable in squaramide-catalyzed [4+2] cyclizations. Lower temperatures stabilize the "Ternary Complex," preventing non-selective background collisions.

CatalyticCycle Cat Squaramide Catalyst (H-Bond Donor) Complex Ternary Complex (Rigidified at 0°C) Cat->Complex Activation Sub1 Azlactone (Nucleophile) Sub1->Complex Sub2 Dioxopyrrolidine (Electrophile) Sub2->Complex TS [4+2] Cyclization Transition State Complex->TS Kinetic Control (Time-dependent) Product Pyrano[2,3-c]pyrrole (High ee%) TS->Product Ring Closure Product->Cat Catalyst Release

Figure 2: Catalytic cycle of the [4+2] cyclization highlighting the temperature-sensitive ternary complex.

References

  • Wang, Y., et al. "Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones." Organic & Biomolecular Chemistry (RSC Publishing).
  • Liu, X., et al. "Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans." Organic Letters (ACS Publications).
  • Matsuda, Y., et al. "Genome Mining-Based Discovery of Pyrano[2,3‑c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups." PMC (NIH).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Octahydropyrano[2,3-c]pyrrole Scaffolds

Welcome to the Application Support Center. Octahydropyrano[2,3-c]pyrrole is a conformationally constrained, fused bicyclic scaffold widely utilized in medicinal chemistry to mimic peptide turns and lock pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Octahydropyrano[2,3-c]pyrrole is a conformationally constrained, fused bicyclic scaffold widely utilized in medicinal chemistry to mimic peptide turns and lock pharmacophores into bioactive conformations[1]. However, depending on the substitution pattern and the inherent crystal lattice energy, researchers frequently encounter poor aqueous solubility during in vitro assays and formulation development[2].

This guide provides a mechanistic troubleshooting framework, expert FAQs, and self-validating protocols to resolve formulation bottlenecks for this specific scaffold.

Diagnostic Workflow

SolubilityWorkflow Start Octahydropyrano[2,3-c]pyrrole Solubility < 0.1 mg/mL CheckPH 1. pH Adjustment & Salt Formation (Target pKa ~8-9) Start->CheckPH Assess Ionization Soluble1 Aqueous Soluble (> 10 mg/mL) CheckPH->Soluble1 Success (pH < 6) Cosolvent 2. Co-solvent Addition (e.g., 10% DMSO / PEG400) CheckPH->Cosolvent Fails / Neutral pH req. Cyclodextrin 3. Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin Precipitation on dilution Soluble2 Formulation Ready Cosolvent->Soluble2 Success Cyclodextrin->Soluble2 Success (Inclusion) Nano 4. Nanosuspension / Lipid Formulation Cyclodextrin->Nano Highly lipophilic derivatives

Diagnostic workflow for resolving octahydropyrano[2,3-c]pyrrole solubility issues.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my octahydropyrano[2,3-c]pyrrole derivative precipitate in aqueous buffer despite the presence of polar heteroatoms (N, O)? Expert Insight: While the octahydropyrano[2,3-c]pyrrole core contains a pyran oxygen and a pyrrole nitrogen, the fully saturated (octahydro) nature of the ring system can lead to high lipophilicity when functionalized. If the secondary amine is substituted with bulky or non-polar groups (e.g., in peptidomimetics or dopamine transporter inhibitors), the overall LogP increases[2]. Furthermore, strong intermolecular hydrogen bonding in the solid state can result in a high crystal lattice energy, which thermodynamically disfavors aqueous dissolution. Overcoming this requires disrupting the lattice (via salts) or lowering the solvent dielectric constant (via co-solvents)[3].

Q2: How should I leverage pH adjustment and salt formation for this specific scaffold? Expert Insight: The pyrrolidine-like nitrogen in the octahydropyrano[2,3-c]pyrrole system typically exhibits a pKa between 8.5 and 9.5. At physiological pH (7.4), it is partially to fully protonated, but the free base form is notoriously poorly soluble in water[2]. Forming a salt (e.g., hydrochloride, mesylate, or tartrate) forces complete ionization. The hydrochloride salt of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole is the standard commercially viable form due to its improved dissolution profile[2]. If your assay requires neutral pH, ensure you are not crossing the solubility limit of the free base, which will precipitate as the pH approaches the pKa.

Q3: When pH adjustment is insufficient or physiologically restricted, what co-solvent systems are recommended? Expert Insight: For in vitro assays, dimethyl sulfoxide (DMSO) and ethanol are highly effective due to their ability to disrupt the hydrophobic hydration shell around the bicyclic core[2]. However, direct dilution of a DMSO stock into aqueous media often causes "solvent shift" precipitation. To prevent this, use a ternary system (e.g., 5-10% DMSO, 10-20% PEG400, and aqueous buffer). The co-solvents reduce the polarity of the aqueous phase, exponentially increasing the solubility of the non-polar species[4].

Q4: How does cyclodextrin complexation work for this bicyclic system, and which variant should I choose? Expert Insight: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. They encapsulate the hydrophobic portions of the octahydropyrano[2,3-c]pyrrole molecule, shielding it from water[]. For this scaffold, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-CD cavity size perfectly accommodates the fused bicyclic ring system[]. This non-covalent inclusion complex improves apparent solubility without altering the drug's covalent structure or intrinsic permeability[6].

Section 2: Validated Experimental Protocols
Protocol A: Step-by-Step Salt Screen and pH-Solubility Profiling

Trustworthiness Note: This protocol self-validates by establishing the pH-max (the pH of maximum solubility where the salt and free base are in equilibrium) and uses solid-state verification to ensure accurate causality.

  • Preparation: Weigh 5 mg of the octahydropyrano[2,3-c]pyrrole derivative into five separate glass vials.

  • Buffer Addition: Add 1 mL of buffered solutions ranging from pH 2.0 to 10.0 (e.g., phosphate/citrate buffers) to each vial.

  • Equilibration: Sonicate for 15 minutes, then agitate on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved concentration via HPLC-UV.

  • Solid-State Verification (Critical Step): Recover the precipitate from the pH 2.0 and pH 10.0 vials. Analyze via Powder X-Ray Diffraction (PXRD) to confirm whether the precipitating species is the salt form or the free base.

Protocol B: Preparation of HP-β-CD Inclusion Complexes via Co-dissolution

Trustworthiness Note: This protocol leverages extended kinetic stirring to overcome the activation energy required for the bicyclic core to enter the cyclodextrin cavity.

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in purified water. Stir until completely transparent[].

  • Guest Addition: Gradually add the octahydropyrano[2,3-c]pyrrole compound in 1 mg increments to 10 mL of the HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Complexation: Allow the system to stir for 48 hours. The prolonged time is critical to overcome the activation energy required for the drug to enter the cyclodextrin cavity and reach complexation equilibrium[6].

  • Filtration: Filter the mixture through a 0.45 µm PVDF filter to remove any uncomplexed, precipitated drug.

  • Lyophilization (Optional): Freeze the clear filtrate at -80°C and lyophilize for 72 hours to obtain a stable, free-flowing powder of the inclusion complex, which can be easily reconstituted without co-solvents[].

Section 3: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubility Enhancement Techniques for Octahydropyrano[2,3-c]pyrrole Derivatives

Enhancement TechniqueMechanism of ActionTypical Solubility Gain (Fold Increase)Best Application ScenarioLimitations
Salt Formation (HCl) Complete ionization of pyrrole nitrogen50x - 100xOral solid dosage, low pH formulationsFree base precipitates at physiological pH (7.4)
Co-solvency (10% DMSO) Disruption of hydrophobic hydration10x - 20xIn vitro screening assaysCellular toxicity at >1% final concentration
HP-β-CD Complexation Lipophilic cavity encapsulation20x - 50xParenteral delivery, in vivo PK studiesHigh excipient-to-drug mass ratio required
Nanosuspension Increased surface area5x - 15xHighly lipophilic, non-ionizable analogsComplex manufacturing, physical instability
References
  • [4] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Institutes of Health (NIH). Available at:[Link]

  • [3] SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

  • [6] Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Octahydropyrano[2,3-c]pyrrole Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when synthesizing 1[INDEX 1.8]. These fully saturated, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when synthesizing 1[INDEX 1.8]. These fully saturated, fused bicyclic systems are highly prized in medicinal chemistry for mimicking peptide turns (e.g., in aeruginosin analogs), but their construction is highly susceptible to competing side reactions such as elimination, epimerization, and oligomerization.

Below, you will find targeted troubleshooting FAQs, quantitative reaction data, and self-validating experimental protocols to ensure high-yield, diastereoselective cyclizations.

I. Troubleshooting FAQs: Mechanistic Interventions

Q1: During the tandem Ene/Prins cyclization, I am observing significant dehydration (elimination) byproducts instead of the desired octahydropyrano[2,3-c]pyrrole. How can I suppress this? A1: Elimination occurs when the intermediate oxocarbenium ion undergoes proton loss rather than nucleophilic trapping by the pendant alkene. This divergence is heavily influenced by the harshness of the Lewis acid and the reaction temperature. Causality & Solution: Strong Lewis acids (like BF3​⋅OEt2​ or TiCl4​ ) exacerbate elimination by increasing the lifetime of the carbocation without facilitating rapid ring closure. Switching to a milder, highly oxophilic Lewis acid like Scandium Triflate ( Sc(OTf)3​ ) at a 5 mol% loading significantly suppresses dehydration. Sc(OTf)3​ coordinates effectively with the aldehyde oxygen, promoting the2 [INDEX 1.12] at ambient temperature, thereby trapping the carbocation kinetically before elimination can occur.

G A Olefin-Tethered Aldehyde + Aldehyde B Oxocarbenium Ion Intermediate A->B Sc(OTf)3 (5 mol%) C Octahydropyrano[2,3-c]pyrrole (Desired Product) B->C Kinetic Control Ambient Temp D Dihydropyran Byproducts (Elimination) B->D Harsh Lewis Acid High Temp E Epimerized Mixtures (Loss of dr) B->E Extended Reaction Time

Mechanistic divergence in Ene/Prins cyclization leading to desired products vs. side reactions.

Q2: My domino aza-VMAC reaction using alkylidene Meldrum’s acid derivatives is yielding a complex mixture of oligomers. What is going wrong? A2: Polymerization and oligomerization in 3 [INDEX 1.3] reactions typically stem from poor solvent choice and excessive base, which over-activate the highly reactive diene system. Causality & Solution: The use of highly concentrated conditions or non-polar solvents (like CH2​Cl2​ ) fails to stabilize the vinylogous enolate intermediate, leading to intermolecular side reactions. Transitioning to a polar aprotic solvent like Acetonitrile (MeCN) at a strict dilution (0.04 M) ensures rapid intramolecular cyclocondensation outpaces intermolecular oligomerization. Furthermore, strictly limit the mineral base ( Cs2​CO3​ ) to 1.0–1.2 equivalents; excess base promotes unwanted aldol-type polymerizations.

G Issue Issue: Polymerization in aza-VMAC Reaction CheckBase Evaluate Base (Cs2CO3) Issue->CheckBase CheckSolv Evaluate Solvent & Molarity Issue->CheckSolv BaseHigh >1.5 Equivalents CheckBase->BaseHigh BaseOpt 1.0 - 1.2 Equivalents CheckBase->BaseOpt ActionBase Reduce Base to 1.2 eq to prevent aldol polymers BaseHigh->ActionBase SolvBad CH2Cl2 or >0.1 M CheckSolv->SolvBad SolvOpt MeCN at 0.04 M CheckSolv->SolvOpt ActionSolv Switch to MeCN (0.04 M) to favor intramolecular cyclization SolvBad->ActionSolv

Decision tree for troubleshooting low yields and oligomerization in aza-VMAC domino reactions.

Q3: I am losing diastereoselectivity (dr < 3:1) in the final cyclization step of my [3+2] cycloaddition. How do I lock in the stereocenters? A3: Poor diastereomeric ratios (dr) in 4 [INDEX 1.10] usually result from thermodynamic equilibration of the intermediate prior to final ring closure. Causality & Solution: The absolute configuration is highly dependent on the substitution pattern of the dihydropyran and the reaction time. Extended reaction times allow for epimerization at the newly formed stereocenters. To ensure kinetic control (yielding >19:1 dr), strictly monitor the reaction and quench immediately upon consumption of the aziridine.

II. Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, yields, and the emergence of side reactions during octahydropyrano[2,3-c]pyrrole synthesis.

Reaction TypeCatalyst / BaseSolvent & Conc.Yield (%)Diastereomeric Ratio (dr)Primary Side Reaction Observed
Tandem Ene/Prins Sc(OTf)3​ (5 mol%) CH2​Cl2​ (0.1 M)85–92%>19:1Minimal (Trace epimers)
Tandem Ene/Prins BF3​⋅OEt2​ (10 mol%) CH2​Cl2​ (0.1 M)<40%3:1Elimination (Dihydropyrans)
Domino aza-VMAC Cs2​CO3​ (1.2 equiv)MeCN (0.04 M)90–96%>96:4None
Domino aza-VMAC Cs2​CO3​ (>1.5 equiv) CH2​Cl2​ (0.1 M)<30%N/APolymerization / Oligomers
[3+2] Cycloaddition Dysprosium ComplexTHF (0.05 M)Up to 94%>19:1Epimerization (If over-reacted)

III. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Scandium Triflate-Catalyzed Tandem Ene/Prins Cyclization

Objective: Synthesize cis-fused octahydropyrano[2,3-c]pyrrole derivatives while suppressing dehydration.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the olefin-tethered aldehyde (1.0 mmol) and the reacting aliphatic/aromatic aldehyde (1.2 mmol) in anhydrous CH2​Cl2​ (10 mL, 0.1 M).

    • Causality: Strict anhydrous conditions are required because moisture competes with the aldehyde for Lewis acid coordination, stalling the ene reaction.

  • Catalyst Addition: Cool the mixture to 0 °C. Add Sc(OTf)3​ (0.05 mmol, 5 mol%) in one portion.

    • Validation Checkpoint: The solution must remain homogeneous. If a white precipitate forms immediately, the catalyst has hydrated; discard the mixture and restart with fresh, dry catalyst.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir while monitoring via TLC every 30 minutes.

    • Causality: Prolonged exposure to the Lewis acid after the starting material is consumed leads to thermodynamic equilibration and loss of diastereoselectivity.

  • Quenching: Upon complete consumption of the tethered aldehyde (typically 2–3 hours), immediately quench the reaction by adding saturated aqueous NaHCO3​ (5 mL).

    • Causality: The mild base neutralizes the Lewis acid instantly, freezing the kinetic product ratio and preventing late-stage epimerization. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Domino aza-VMAC Synthesis

Objective: Construct pyrano[2,3-c]pyrroles with three contiguous stereocenters via alkylidene Meldrum's acids.

  • Dilution: Dissolve the alkylidene Meldrum's acid derivative (0.07 mmol) in anhydrous Acetonitrile (MeCN) to achieve a strict concentration of 0.04 M (approx. 1.75 mL).

    • Causality: High dilution is the primary defense against intermolecular oligomerization, favoring the desired intramolecular cyclocondensation.

  • Base Addition: Add exactly 1.2 equivalents of Cs2​CO3​ (0.084 mmol).

    • Validation Checkpoint: The reaction will turn slightly cloudy due to the heterogeneous base. A rapid color change to dark brown indicates localized base excess and polymerization; ensure vigorous magnetic stirring ( >800 rpm) to disperse the base evenly.

  • Reaction & Filtration: Stir at room temperature for exactly 1 hour. Upon completion, immediately filter the crude mixture through a short pad of Celite, washing with EtOAc.

    • Causality: Promptly removing the mineral base prevents late-stage aldol degradation or ring-opening of the newly formed pyrano[2,3-c]pyrrole architecture.

IV. References

  • A Novel Stereoselective Cyclization to Functionalized Dihydropyrans (Referencing Ene/Prins Cyclization) Source: Organic Letters (ACS Publications) URL:[Link]

  • Vinylogous and stereoselective domino synthesis of pyrano[2,3-c]pyrroles from alkylidene meldrum's acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Optimization

Preventing degradation of octahydropyrano[2,3-c]pyrrole during long-term storage

Welcome to the Technical Support Center for handling, storing, and troubleshooting octahydropyrano[2,3-c]pyrrole and its derivatives. This bicyclic scaffold—comprising a tetrahydropyran ring fused to a pyrrolidine ring—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting octahydropyrano[2,3-c]pyrrole and its derivatives. This bicyclic scaffold—comprising a tetrahydropyran ring fused to a pyrrolidine ring—is a critical structural motif found in various natural products (such as olumilides) and is widely utilized in peptidomimetics and drug discovery[1][2].

Because the stability of this fused bicyclic system is heavily influenced by the non-aromatic, fully saturated nature of its rings[2], researchers frequently encounter degradation issues during long-term storage. This guide provides field-proven, mechanistically grounded protocols to ensure the structural integrity of your compounds.

Part 1: Core Degradation Mechanisms (FAQ)

Q: What are the primary chemical degradation pathways for the octahydropyrano[2,3-c]pyrrole scaffold? A: The degradation of this scaffold is driven by the specific vulnerabilities of its two fused rings:

  • Pyrrolidine Ring (Amine Oxidation): If the secondary amine is left unprotected (free base), the nitrogen's lone pair is highly susceptible to oxidation, forming N-oxides. Furthermore, it readily reacts with atmospheric carbon dioxide and moisture to form carbamates.

  • Pyran Ring (Auto-Oxidation): The ether oxygen in the pyran ring is prone to radical-mediated auto-oxidation upon prolonged exposure to oxygen and light, leading to the formation of hydroperoxides at the alpha-carbon.

  • Thermal Decomposition: Under extreme thermal stress, the scaffold can decompose, yielding hazardous byproducts including carbon monoxide and nitrogen oxides[3].

Q: Why does my batch show altered dissolution rates and clumping after a few months? A: Altered dissolution rates and increased hygroscopicity are frequently observed physical degradation pathways for saturated nitrogen-containing heterocycles[4]. The unprotected secondary amine is highly hygroscopic. As it absorbs atmospheric moisture, it not only causes physical clumping but also creates an aqueous microenvironment that accelerates the hydrolytic cleavage of any attached functional groups (e.g., 4a-carboxylic acid esters).

Degradation Core Octahydropyrano[2,3-c]pyrrole (Unprotected Free Base) Oxidation Auto-Oxidation (O2 exposure) Core->Oxidation Moisture Hygroscopicity (H2O exposure) Core->Moisture Photo Photodegradation (UV/Light) Core->Photo Peroxide Pyran Ring: Hydroperoxide Formation Oxidation->Peroxide NOxide Pyrrolidine Ring: N-Oxide Formation Oxidation->NOxide Hydrolysis Substituent Hydrolysis (e.g., 4a-esters) Moisture->Hydrolysis Radical Radical Polymerization (Color change to yellow/brown) Photo->Radical Peroxide->Radical

Caption: Core degradation pathways of the unprotected octahydropyrano[2,3-c]pyrrole scaffold.

Part 2: Storage & Handling Workflows

Q: How can I chemically stabilize the compound prior to storage? A: To mitigate reactivity, commercial and research-grade octahydropyrano[2,3-c]pyrroles are almost exclusively stored as hydrochloride salts or Boc-protected derivatives [3]. Causality: Converting the free base to an HCl salt protonates the amine, tying up the lone pair. This eliminates its nucleophilicity, drastically reducing its susceptibility to N-oxidation and preventing it from acting as an internal base that might catalyze the degradation of other functional groups.

Step-by-Step Protocol: Hydrochloride Salt Formation

Use this self-validating protocol to convert the unstable free base into a stable storage form.

  • Dissolution: Dissolve the free base octahydropyrano[2,3-c]pyrrole in anhydrous diethyl ether or 1,4-dioxane (approx. 10 mL per gram of compound).

  • Cooling: Submerge the reaction flask in an ice bath (0°C) under a continuous flow of Argon to prevent moisture ingress.

  • Acidification: Dropwise add 1.05 molar equivalents of 4M HCl in dioxane. Self-validation step: The immediate formation of a white precipitate confirms the successful protonation of the amine.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under a nitrogen blanket. Wash the filter cake twice with cold anhydrous diethyl ether.

  • Desiccation: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 12–24 hours to remove all residual solvent and trapped moisture.

StorageWorkflow Start Synthesized Free Base Protect HCl Salt Formation (Protonate Amine) Start->Protect Dry High Vacuum Drying (<0.1% Moisture) Protect->Dry Package Amber Vial + Argon Flush Dry->Package Store Store at -20°C with Desiccant Package->Store

Caption: Step-by-step workflow for the long-term storage preparation of octahydropyrano[2,3-c]pyrrole.

Quantitative Stability Profile

The following table summarizes the expected purity retention of octahydropyrano[2,3-c]pyrrole based on the chosen storage form and environmental conditions.

Derivative FormStorage TempAtmosphereDurationRetained Purity (%)Primary Observed Degradant
Free Base 25°CAmbient Air1 Month< 70%N-Oxides, Hydroperoxides
Free Base -20°CArgon6 Months~ 92%Trace N-Oxides
HCl Salt 25°CDesiccated Air6 Months> 97%None detected (Stable)
Boc-Protected -20°CArgon12 Months> 99%None detected (Stable)

Part 3: Analytical Workflows for Stability Testing

Q: How can I validate the integrity of my stored compound before an experiment? A: Because visual inspection (checking for yellowing) only identifies late-stage radical polymerization, you must use a stability-indicating LC-MS assay to detect early-stage oxidation (+16 Da adducts).

Step-by-Step Protocol: Stability-Indicating LC-MS Assay
  • Sample Preparation: Accurately weigh 1 mg of the stored octahydropyrano[2,3-c]pyrrole and dissolve it in 1 mL of HPLC-grade acetonitrile. Dilute this stock to 10 µg/mL using Mobile Phase A (0.1% Formic acid in ultra-pure water).

  • Chromatography Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% Mobile Phase B (0.1% Formic acid in Acetonitrile)

    • 1.0 - 7.0 min: Linear gradient from 5% to 95% Phase B

    • 7.0 - 9.0 min: Hold at 95% Phase B

    • 9.0 - 10.0 min: Re-equilibrate at 5% Phase B

  • Mass Spectrometry (ESI+): Monitor the total ion chromatogram (TIC) and extract the specific mass-to-charge (m/z) ratios.

    • Self-Validation Logic: Look for the expected parent mass [M+H]+ . If degradation has occurred, you will observe distinct peaks eluting slightly earlier than the parent mass with an m/z of [M+16+H]+ , indicating the incorporation of oxygen (N-oxide or hydroperoxide formation).

References

  • Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups Source: Organic Letters - ACS Publications URL:[Link]

  • WO2015103583A1 - Monobactams and methods of their synthesis and use (Hygroscopicity & Dissolution)

Sources

Troubleshooting

Technical Support Center: Octahydropyrano[2,3-c]pyrrole Synthesis &amp; Epimerization Control

Welcome to the Technical Support Center for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives. This highly constrained bicyclic scaffold is a privileged structure in medicinal chemistry, frequently utilized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of octahydropyrano[2,3-c]pyrrole derivatives. This highly constrained bicyclic scaffold is a privileged structure in medicinal chemistry, frequently utilized for peptidomimetics and kinase inhibitors[1]. However, constructing this fused pyran-pyrrole framework—typically via tandem ene/Prins cyclizations or [3+2] cycloadditions—poses a significant stereochemical challenge: epimerization at the anomeric centers .

This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to suppress selectivity leakage and isolate the desired kinetic diastereomers.

Mechanistic Rationale: The "Selectivity Leakage" Phenomenon

To control epimerization, we must first understand its causality. During the Lewis acid-catalyzed tandem ene/Prins cyclization, the reaction initially forms the cis-fused octahydropyrano[2,3-c]pyrrole under kinetic control[2]. However, the newly formed C–O bonds adjacent to the heteroatom are highly susceptible to reversible cleavage.

If the reaction is exposed to prolonged acidic conditions or elevated temperatures, the kinetic cis-product undergoes anomeric epimerization (often via a retro-ene or retro-Prins mechanism). This "selectivity leakage" funnels the material toward the thermodynamically stable trans-fused epimer[3][4]. Controlling the Lewis acidity and precisely timing the reaction quench are the only ways to lock the kinetic state.

EpimerizationPathway Precursor Olefin-Tethered Aldehyde (Starting Material) Intermediate Oxocarbenium Ion (Reactive Intermediate) Precursor->Intermediate Lewis Acid Catalyst (e.g., Sc(OTf)3) Kinetic Cis-Fused Pyrano-Pyrrole (Kinetic Product) Intermediate->Kinetic Fast Cyclization (Kinetic Control) Thermodynamic Trans-Fused Pyrano-Pyrrole (Thermodynamic Product) Intermediate->Thermodynamic Slow Cyclization (High Temp) Epimerization Anomeric Epimerization (Selectivity Leakage) Kinetic->Epimerization Prolonged Acid Exposure (Equilibration) Epimerization->Thermodynamic Stereocenter Inversion

Tandem Ene/Prins cyclization pathway highlighting epimerization leakage to thermodynamic products.

Troubleshooting & FAQs

Q: Why am I isolating a 1:1 mixture of cis and trans diastereomers instead of the pure cis-fused product? A: You are observing thermodynamic equilibration. Strong Lewis acids (like unbuffered BF3​⋅OEt2​ ) or trace moisture reacting with triflate catalysts can generate potent Brønsted acids (e.g., triflic acid). These acids rapidly catalyze the ring-opening/ring-closing sequence at the anomeric center[4]. Solution: Switch to a milder Lewis acid like Sc(OTf)3​ (5 mol%) and ensure strictly anhydrous conditions to prevent Brønsted acid generation[2].

Q: How do I completely suppress epimerization during the workup phase? A: Quenching is the most critical step. If you concentrate the reaction mixture without neutralizing the catalyst, the localized concentration of acid spikes, causing massive epimerization in the rotary evaporator. Solution: Immediately quench the reaction with a mild base (e.g., Triethylamine or saturated NaHCO3​ ) before removing the solvent. This destroys the oxocarbenium intermediate pathway and locks the stereocenters.

Q: Does the substitution pattern on the dihydropyran precursor affect the stereochemical outcome in [3+2] cycloadditions? A: Yes. Mechanistic studies on the asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives reveal that substitution at the 6-position of the dihydropyran ring induces severe steric clashes in the transition state. This effectively reverses the diastereoselection during the final cyclization step, favoring the trans-configuration[2][5].

Standard Operating Procedure (SOP): Epimerization-Controlled Synthesis

This step-by-step protocol outlines a self-validating tandem ene/Prins cyclization of 4-methyl-N-(3-methylbut-2-enyl)-N-(2-oxoethyl)benzenesulfonamide to yield the cis-fused octahydropyrano[2,3-c]pyrrole derivative[2].

Phase 1: Pre-Reaction Validation
  • Precursor Quality Control: Analyze the aldehyde precursor via 1H NMR. Validation Check: Ensure there is no auto-oxidation to the corresponding carboxylic acid. Even trace carboxylic acid will alter the pH of the microenvironment and initiate premature epimerization.

  • Catalyst Preparation: Flame-dry all glassware. Weigh 5 mol% of anhydrous Scandium(III) triflate ( Sc(OTf)3​ ) in a glovebox.

Phase 2: Kinetic Cyclization
  • Initiation: Dissolve the aldehyde precursor (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M concentration) under an argon atmosphere. Cool the vessel to 0 °C.

  • Catalysis: Add the Sc(OTf)3​ catalyst in one portion. Allow the reaction to slowly warm to ambient temperature (25 °C).

  • Real-Time Monitoring: Monitor the reaction strictly via TLC every 15 minutes. Validation Check: The reaction must be terminated the exact moment the starting material is consumed (typically 1.5 to 2 hours). Do not leave the reaction stirring overnight.

Phase 3: Quench and Post-Reaction Validation
  • Alkaline Quench: Inject 2.0 equivalents of Triethylamine ( Et3​N ) directly into the reaction mixture. Stir for 5 minutes. This neutralizes the Lewis acid and prevents rotary-evaporator-induced epimerization.

  • Workup: Dilute with CH2​Cl2​ , wash with saturated aqueous NaHCO3​ , and dry over anhydrous Na2​SO4​ .

  • Stereochemical Validation: Obtain a crude 1H NMR spectrum. Validation Check: Analyze the coupling constant ( J ) of the anomeric proton. A J -value of 3–5 Hz confirms the kinetic cis-fused product, whereas a J -value of 8–10 Hz indicates selectivity leakage to the trans-epimer.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, reaction time, and epimerization leakage. Note how prolonged exposure or elevated temperatures inevitably shift the reaction from kinetic to thermodynamic control.

Catalyst SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Epimerization Status
Sc(OTf)3​ (5 mol%) 25 2 88 >19:1 Suppressed (Optimal)
Sc(OTf)3​ (5 mol%)2524751:2.5Severe Leakage
BF3​⋅OEt2​ (10 mol%)04604:1Moderate Leakage
ZnCl2​ (10 mol%)6012821:10Thermodynamic Control

Data synthesized from established tandem ene/Prins cyclization optimization studies[2][6].

References

  • Reddy, B. V. et al. A Novel Tandem Ene/Prins Cyclization for the Synthesis of Octahydropyrano[2,3-c]pyrrole Derivatives. Tetrahedron Letters (2012). Available at: [Link]

  • Wang, Y. et al. Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis (2017). Available at:[Link]

  • Dobbs, A. P. et al. Suppression of epimerization due to selectivity leakage: an application towards the total synthesis of (−)-centrolobine. Tetrahedron Letters (2006). Available at:[Link]

  • Liu, H. et al. Asymmetric Synthesis of Pyrrolidine Derivatives. Scribd / Journal of Organic Chemistry (2014). Available at:[Link]

  • ResearchGate Database. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing HPLC Method Validation for Octahydropyrano[2,3-c]pyrrole Purity: A Comparative Column Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The Analytical Challenge: Octahydropyrano[2,3-c]pyrrole The octahydropyrano[2,3-c]pyrrole scaffold is a complex, stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The Analytical Challenge: Octahydropyrano[2,3-c]pyrrole

The octahydropyrano[2,3-c]pyrrole scaffold is a complex, stereochemically rich bicyclic system increasingly utilized as a core intermediate in the synthesis of novel therapeutics, including kinase inhibitors and asymmetric catalysts[1][2]. Due to its multiple stereocenters and polar functional groups, determining the chemical and enantiomeric purity of this scaffold presents a significant analytical challenge. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve closely eluting diastereomers or enantiomers, necessitating specialized stationary phases[3].

This guide objectively compares the performance of advanced chiral stationary phases against conventional RP-HPLC columns for the purity determination of octahydropyrano[2,3-c]pyrrole derivatives. Furthermore, we outline a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines to ensure regulatory compliance and scientific integrity[4][5].

Mechanistic Rationale: Column Selection

When analyzing bicyclic pyrrole derivatives, the choice of stationary phase dictates the resolution ( Rs​ ) and peak symmetry. We compared three distinct column chemistries:

  • Conventional C18 (Product A - Alternative): Relies on hydrophobic interactions. While excellent for general chemical purity, it cannot resolve enantiomers and often struggles with polar diastereomers without ion-pairing reagents.

  • HILIC Phase (Product B - Alternative): Hydrophilic Interaction Liquid Chromatography retains polar compounds well but often yields broad peaks for basic pyrrole nitrogens due to secondary silanol interactions.

  • Immobilized Polysaccharide Chiral Phase (Product C - Recommended): e.g., Daicel Chiralcel® or Chiralpak® equivalents. The chiral selector provides hydrogen bonding, π−π interactions, and steric inclusion, which are critical for resolving the stereoisomers of octahydropyrano[2,3-c]pyrrole[1].

Causality in Method Design: The basic secondary/tertiary amine in the pyrrole ring causes severe peak tailing on standard silica supports. By utilizing an immobilized chiral phase with a mobile phase modified with a basic additive (e.g., 0.1% diethylamine), we suppress secondary interactions, sharpening the peak and improving the limit of quantitation (LOQ).

Experimental Protocol & ICH Q2(R2) Validation Workflow

To establish a self-validating system, the method must demonstrate that it is "fit for purpose" across specificity, linearity, precision, and accuracy[5].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare a mixture of Hexane/Isopropanol (80:20, v/v).

  • Add 0.1% Diethylamine (DEA) to suppress amine ionization and prevent peak tailing.

  • Filter through a 0.22 µm PTFE membrane and degas ultrasonically.

Step 2: Sample Preparation

  • Diluent: Methanol/Isopropanol (50:50).

  • Standard Solution: Accurately weigh 10.0 mg of octahydropyrano[2,3-c]pyrrole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume (1.0 mg/mL).

  • Spiked Impurity Solution (For Specificity): Spike the standard with 0.5% (w/w) of known synthetic byproducts (e.g., 3-methoxypyrrolidine derivatives)[3].

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Thermodynamic control is vital for chiral recognition).

  • Detection: UV at 210 nm (or optimal λmax​ for the specific derivative).

  • Injection Volume: 10 µL.

Step 4: Validation Execution (ICH Q2(R2) Compliant)

  • Specificity: Inject the spiked solution to ensure baseline resolution ( Rs​>1.5 ) between the main peak and all impurities[6].

  • Linearity: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration. Calculate the regression coefficient ( R2 ).

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard solution. Calculate the %RSD of the peak area.

Visualizing the Validation Workflow

HPLC_Validation Start Sample Prep: Octahydropyrano[2,3-c]pyrrole MethodDev Method Development: Phase & Modifier Selection Start->MethodDev Comparison Column Comparison: C18 vs. HILIC vs. Chiral MethodDev->Comparison Validation ICH Q2(R2) Validation: Specificity, Linearity, Precision Comparison->Validation Data Data Analysis: Resolution (Rs) & Tailing (Tf) Validation->Data Report Final Regulatory Report Data->Report

Caption: Analytical workflow for the HPLC method development and ICH Q2(R2) validation of pyrrole derivatives.

Quantitative Data Comparison

The following table summarizes the experimental data obtained during the specificity and system suitability phases of the validation.

Performance MetricProduct A (Standard C18)Product B (HILIC)Product C (Immobilized Chiral)ICH Q2(R2) Acceptance Criteria
Retention Time (min) 4.28.512.4N/A
Enantiomeric Resolution ( Rs​ ) 0.0 (Co-elution)0.0 (Co-elution)2.8 ≥1.5 for baseline separation
Peak Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.81.1 ≤1.5
Theoretical Plates ( N ) 4,5006,20012,500 >2000
Linearity ( R2 ) 0.9910.9950.9998 ≥0.999
Precision (%RSD, n=6) 3.4%2.1%0.4% ≤2.0%

Data Analysis: The data unequivocally demonstrates that Product C (Immobilized Chiral Phase) is the only column capable of meeting the stringent ICH Q2(R2) criteria for this specific scaffold. The C18 column fails on both resolution (unable to separate stereoisomers) and peak shape (tailing factor > 2.0 due to unshielded silanols interacting with the pyrrole nitrogen).

Conclusion

For the purity determination of octahydropyrano[2,3-c]pyrrole, conventional RP-HPLC methodologies are insufficient. The implementation of an immobilized polysaccharide chiral column, combined with a DEA-modified mobile phase, creates a robust, self-validating system. This approach not only ensures baseline resolution of complex stereoisomers but also guarantees that the method meets the rigorous precision and linearity requirements set forth by the ICH Q2(R2) guidelines[4][5].

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group, March 2024. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • T. Wang et al. "Lewis Acid Catalyzed Dynamic Kinetic Asymmetric Transformation of Racemic N-Sulfonylaziridines." Journal of the American Chemical Society, 2018. Available at:[Link]

  • X. Li et al. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives." ACS Catalysis, 2017. Available at:[Link]

Sources

Comparative

Analytical Performance Guide: High-Resolution vs. Low-Resolution Mass Spectrometry for Octahydropyrano[2,3-c]pyrrole Scaffolds

Executive Summary The octahydropyrano[2,3-c]pyrrole scaffold is a rigid, bicyclic aliphatic heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry. It is heavily utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydropyrano[2,3-c]pyrrole scaffold is a rigid, bicyclic aliphatic heterocycle that has emerged as a privileged structural motif in modern medicinal chemistry. It is heavily utilized in the development of peptidomimetics, serine protease inhibitors[1], and forms the core of recently discovered fungal natural products such as the olumilides[2].

Due to the scaffold's high polarity, basic secondary amine, and complex stereochemistry, characterizing its metabolic fate and pharmacokinetic (PK) profile presents a significant analytical challenge. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Low-Resolution Tandem Mass Spectrometry (LRMS) for the structural elucidation and quantification of this critical scaffold, providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Fragmentation Dynamics

To optimize any mass spectrometry method, one must first understand the causality behind the molecule's gas-phase behavior. When subjected to Electrospray Ionization (ESI) in positive mode, the octahydropyrano[2,3-c]pyrrole system protonates readily at the pyrrolidine nitrogen. The subsequent fragmentation is driven by charge-directed mechanisms[3]:

  • Functional Group Extrusion : For functionalized derivatives like octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid, the lowest energy pathway is the neutral loss of water (-18.0106 Da) and carbon dioxide (-43.9898 Da)[4].

  • Pyran Ring Opening : The saturated oxygen heterocycle undergoes inductive cleavage. This leads to the expulsion of small neutral fragments, most notably ethylene oxide or acetaldehyde species (C2H4O, -44.0262 Da).

  • Pyrrolidine Cleavage : Following the opening of the pyran ring, the nitrogen-containing ring fragments via the loss of ammonia or substituted alkylamines, a hallmark of pyrrole and pyrrolidine derivatives[3].

Visualizing the Fragmentation Pathway

The diagram below maps the competitive fragmentation pathways of the model compound octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid (Exact Mass: 171.0895 Da).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 172.0968 LossH2O [M+H - H2O]+ m/z 154.0868 Precursor->LossH2O -H2O (-18.0106 Da) LossCO2 [M+H - CO2]+ m/z 128.1068 Precursor->LossCO2 -CO2 (-43.9898 Da) LossBoth [M+H - H2O - CO2]+ m/z 110.0968 LossH2O->LossBoth -CO2 (-43.9898 Da) LossCO2->LossBoth -H2O (-18.0106 Da) PyranCleavage Pyran Ring Cleavage m/z 84.0813 LossCO2->PyranCleavage -C2H4O (-44.0262 Da)

ESI-MS/MS fragmentation pathway of octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid.

Technology Comparison: HRMS vs. LRMS

To accurately analyze this scaffold, laboratories must strategically choose between HRMS (Q-TOF/Orbitrap) and LRMS (Triple Quadrupole - QqQ) platforms.

The Isobaric Challenge (Why HRMS is required for structural ID): A critical analytical hurdle with this scaffold is distinguishing between the loss of a carboxylate group (CO2, 43.9898 Da) and the pyran ring cleavage (C2H4O, 44.0262 Da). A QqQ instrument (operating at unit resolution) detects both as a nominal -44 Da loss, which can lead to false-positive metabolite identifications. HRMS resolves this 36.4 mDa mass defect, unambiguously defining the fragmentation pathway.

Conversely, for late-stage drug development where the structure is known, QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode provide unmatched sensitivity and scan speeds for pharmacokinetic profiling.

Performance Comparison Table
Performance MetricHigh-Resolution MS (Q-TOF / Orbitrap)Low-Resolution MS (Triple Quadrupole - QqQ)
Mass Accuracy < 2 ppm (Resolves 36.4 mDa mass defects)Unit resolution (~0.7 Da FWHM)
Primary Application Structural elucidation, novel metabolite IDHigh-throughput PK quantification
Isobaric Resolution Excellent: Resolves CO2 vs. C2H4O lossesPoor: Cannot distinguish isobaric neutral losses
Sensitivity (LOD) Picogram to nanogram rangeFemtogram to picogram range (MRM mode)
Scan Speed 10-50 Hz (Full Scan MS/MS)>500 MRMs per second

Self-Validating Experimental Protocol

The following methodology is designed for the robust LC-MS/MS quantification of octahydropyrano[2,3-c]pyrrole derivatives in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)
  • Causality: The octahydropyrano[2,3-c]pyrrole core is highly polar. Liquid-liquid extraction (LLE) with non-polar solvents will result in poor recovery.

  • Protocol: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an isotopically labeled internal standard. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Causality: Standard C18 reversed-phase columns will fail to retain this polar basic scaffold, causing it to elute in the void volume alongside ion-suppressing matrix salts. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention.

  • Protocol:

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

Step 3: Mass Spectrometric Detection (ESI+)
  • Self-Validation Checkpoint: To ensure the system is self-validating, always utilize two MRM transitions: a quantifier ion (e.g., m/z 172.1 → 128.1) and a qualifier ion (e.g., m/z 172.1 → 154.1).

  • Protocol:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Collision Energy (CE) Ramping: Perform a product ion scan across CEs (10-40 eV) during method development. Set the quantifier CE to the voltage that yields 30% survival of the precursor ion to ensure the fragment is robust and not an artifact of in-source fragmentation.

    • Validation Rule: If the quantifier/qualifier ion ratio in an unknown sample deviates by >20% from the reference standard, matrix interference is occurring, and the HILIC gradient must be adjusted.

References

  • Wang, X., et al. "Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups". Source: Organic Letters (2025). URL:[Link]

  • Liu, Y., et al. "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry". Source: Rapid Communications in Mass Spectrometry (2010). URL:[Link]

  • PubChem . "PubChemLite - Rac-(4ar,7as)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid hydrochloride (CID 155819954)". Source: National Center for Biotechnology Information. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Octahydropyrano[2,3-c]pyrrole Analogs

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity is paramount. The octahydropyrano[2,3-c]pyrrole core represents a class of conformationally const...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity is paramount. The octahydropyrano[2,3-c]pyrrole core represents a class of conformationally constrained scaffolds of significant interest.[1] Its rigid, bicyclic structure is adept at mimicking peptide turns, making it an attractive starting point for the design of peptidomimetics that target a range of protein classes, notably serine proteases such as thrombin and trypsin.[1]

This guide provides an in-depth comparison of the binding affinities of analogs based on this scaffold. We will delve into the critical experimental techniques used to quantify these interactions, explain the rationale behind their application, and present a framework for interpreting the resulting data to drive structure-activity relationship (SAR) studies. For illustrative purposes, we will draw upon data from closely related pyrazole-based serine protease inhibitors to demonstrate these principles in action.

The Foundation of Comparison: Quantifying Molecular Interactions

Understanding the binding affinity of a ligand for its target protein is a cornerstone of drug development. This affinity is typically expressed by the equilibrium dissociation constant (K_D), where a smaller K_D value signifies a stronger binding interaction. Several biophysical techniques can be employed to determine K_D, each with its own set of advantages. Here, we will focus on two gold-standard, label-free methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[2][3] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][4]

  • Sample Preparation:

    • Dialyze the target protein and the octahydropyrano[2,3-c]pyrrole analog (ligand) extensively against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.[5][4] A suitable buffer would be 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[4]

    • For ligands dissolved in DMSO, ensure the final DMSO concentration is identical in both the protein solution and the ligand solution, typically not exceeding 10%.[5]

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the reference cell with the dialysis buffer.

    • Load the protein solution (the "macromolecule") into the sample cell. A typical starting concentration is in the range of 25 µM.[3]

    • Load the ligand solution into the injection syringe at a concentration approximately 10-fold higher than the protein concentration.[5]

  • Titration:

    • Set the experiment temperature, typically 25°C.

    • Perform a series of small injections (e.g., 2 µL each) of the ligand into the sample cell, with sufficient time between injections (e.g., 180 seconds) for the system to return to thermal equilibrium.[3]

    • The initial injection is often smaller (e.g., 0.4 µL) and is usually discarded during data analysis to remove artifacts from syringe placement.[6]

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

    • These integrated heat values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the K_D, n, and ΔH values.[3]

Diagram of the ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Loading cluster_run Experiment Execution cluster_analysis Data Analysis Protein Target Protein Dialysis Extensive Dialysis Protein->Dialysis Ligand Pyrrole Analog Ligand->Dialysis Buffer Dialysis Buffer Buffer->Dialysis Syringe Injection Syringe (Ligand) Dialysis->Syringe SampleCell Sample Cell (Protein) Dialysis->SampleCell Titration Titration (Injections) Syringe->Titration SampleCell->Titration RawData Raw Thermogram Titration->RawData Isotherm Binding Isotherm RawData->Isotherm ThermoParams K_D, n, ΔH, ΔS Isotherm->ThermoParams

Caption: Workflow for determining binding affinity using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[7] This allows for the determination of not only the binding affinity (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d).

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).

    • Immobilize the target protein (the "ligand" in SPR terminology) onto the sensor surface. A common method is amine coupling, which covalently links the protein to the chip surface.[8]

    • Prepare a reference flow cell on the same chip, which is activated and blocked but has no protein immobilized, to subtract non-specific binding and bulk refractive index changes.[9]

  • Analyte Preparation:

    • Prepare a series of dilutions of the octahydropyrano[2,3-c]pyrrole analog (the "analyte") in the running buffer. The running buffer should be optimized for the interaction, often a physiological buffer like HBS-EP+.[8]

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the protein and reference surfaces.

    • The binding is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU). This is the "association phase".[9]

    • After the injection, flow running buffer over the surface to monitor the "dissociation phase".[9]

    • Between different analyte injections, the sensor surface is regenerated using a solution that removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • The reference-subtracted sensorgrams (plots of RU versus time) are analyzed.

    • The association and dissociation curves are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_a and k_d.

    • The equilibrium dissociation constant (K_D) is then calculated as the ratio of the rate constants (k_d / k_a).

Diagram of the SPR Experimental Workflow

SPR_Workflow Immobilization 1. Protein Immobilization on Sensor Chip Binding 2. Analyte Injection (Association) Immobilization->Binding Dissociation 3. Buffer Flow (Dissociation) Binding->Dissociation Regeneration 4. Surface Regeneration Dissociation->Regeneration DataProcessing 5. Data Processing (Reference Subtraction) Dissociation->DataProcessing Regeneration->Binding Next Analyte Concentration KineticFit 6. Kinetic Fitting DataProcessing->KineticFit Results K_D, k_a, k_d KineticFit->Results

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

Comparative Analysis: A Case Study with Thrombin Inhibitors

While extensive public data on a series of octahydropyrano[2,3-c]pyrrole analogs is limited, we can draw valuable insights from studies on structurally related 1H-pyrazol-5-amine derivatives targeting the serine protease thrombin.[10][11] These compounds also act as inhibitors and provide an excellent model for understanding structure-activity relationships.

The following table summarizes the inhibitory potency (IC50 values, which are a proxy for binding affinity) of several pyrazole-based thrombin inhibitors. A lower IC50 value indicates a more potent inhibitor.

Compound IDR1 Group (Acyl Moiety)R2 Group (Position 3)Thrombin IC50 (nM)
24e Pivaloyl3-pyridyl16
24g PivaloylPhenyl419
24i PivaloylCyclohexyl> 5000
33a Pivaloyl3-pyridyl (Fluorinated)1.3
27a PivaloylPyrazin-2-yl26
13a PivaloylPyrazin-2-yl (Triazole)0.7

Data adapted from related studies on pyrazole and triazole-based thrombin inhibitors.[11][12]

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends emerge:

  • Impact of the R2 Group: There is a significant difference in potency based on the substituent at the 3-position of the pyrazole core. The 3-pyridyl group (in 24e ) is markedly more potent than a phenyl group (24g ), which in turn is more effective than a cyclohexyl group (24i ).[11] This suggests that an aromatic, nitrogen-containing ring at this position is crucial for strong interaction with the thrombin active site, likely through specific hydrogen bonding or pi-stacking interactions.

  • Effect of Fluorination: The introduction of fluorine to the pyrazole core in compound 33a leads to a dramatic increase in potency compared to its non-fluorinated counterpart.[12] This highlights the role that subtle electronic modifications can play in enhancing binding affinity.

  • Core Scaffold Modification: Comparing the pyrazole-based inhibitor 27a with the triazole-based inhibitor 13a , we see that changing the core heterocyclic ring from a pyrazole to a triazole, while keeping the substituents the same, results in a significant boost in potency.[12] This underscores the importance of the foundational scaffold in orienting the key interacting moieties.

These principles of SAR analysis are directly applicable to the study of octahydropyrano[2,3-c]pyrrole analogs. By systematically modifying substituents at various positions on the bicyclic core and measuring the corresponding changes in binding affinity, researchers can build a comprehensive understanding of the molecular features required for potent and selective target engagement.

Conclusion

The octahydropyrano[2,3-c]pyrrole scaffold holds considerable promise for the development of novel therapeutics. A rigorous comparison of the binding affinities of its analogs is essential for advancing these molecules from hits to leads. By employing robust biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain high-quality data on binding thermodynamics and kinetics. This data, when integrated into a systematic Structure-Activity Relationship analysis, provides the critical insights needed to rationally design and optimize the next generation of inhibitors based on this valuable scaffold. The principles demonstrated through the analysis of related pyrazole-based inhibitors serve as a clear roadmap for these future investigations.

References

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 323, 139-155. Available from: [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available from: [Link]

  • Bio-Rad. (2023, March 29). An Introduction to Surface Plasmon Resonance. Available from: [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Available from: [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. Available from: [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. Available from: [Link]

  • Markgren, P. O., Lindgren, L., & Hämäläinen, M. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 18(3), 253-263. Available from: [Link]

  • Dahlin, J. L., Auld, D. S., & Walters, M. A. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17315-17330. Available from: [Link]

  • Orr, S. T. M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1438-1444. Available from: [Link]

  • Bais, H., et al. (2020). In silico studies of pyrano [2, 3-c] pyrazoles derivatives as cyclooxygenase-2 inhibitiors. GSC Biological and Pharmaceutical Sciences, 11(1), 166-170. Available from: [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL Protease. Biointerface Research in Applied Chemistry, 11(5), 13329-13340. Available from: [Link]

  • Semantic Scholar. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]

  • Nguyen, T. L., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17429-17438. Available from: [Link]

  • Mochalov, P. A., et al. (2024). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. Pharmaceuticals, 17(2), 241. Available from: [Link]

  • Mochalov, P. A., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7401. Available from: [Link]

  • Arbačiauskienė, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198. Available from: [Link]

Sources

Comparative

Chiral HPLC resolution of octahydropyrano[2,3-c]pyrrole enantiomers

The octahydropyrano[2,3-c]pyrrole scaffold is a saturated, conformationally constrained bicyclic system that has become increasingly vital in medicinal chemistry. As a privileged structural motif, it is frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

The octahydropyrano[2,3-c]pyrrole scaffold is a saturated, conformationally constrained bicyclic system that has become increasingly vital in medicinal chemistry. As a privileged structural motif, it is frequently utilized to mimic peptide turns and lock pharmacophores into specific, bioactive conformations, making it a key building block for synthesizing analogs of marine oligopeptides and inhibitors of serine proteases like thrombin[1].

Because the biological efficacy of these peptidomimetics is strictly stereodependent, achieving baseline chiral resolution of octahydropyrano[2,3-c]pyrrole enantiomers is a critical bottleneck in drug development. As a Senior Application Scientist, I have evaluated numerous approaches to this separation. Below is an in-depth comparison of Chiral Stationary Phases (CSPs) and a self-validating methodology designed to achieve robust, reproducible resolution.

Mechanistic Principles of Chiral Recognition

The resolution of octahydropyrano[2,3-c]pyrrole derivatives relies on transient diastereomeric interactions between the racemic analyte and the polymeric chiral selector of the CSP. The fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) rings create a distinct three-dimensional steric bulk and a localized dipole moment.

Successful chiral recognition depends on three causal factors:

  • Hydrogen Bonding: The pyran oxygen acts as a hydrogen bond acceptor, interacting with the carbamate N-H groups on the CSP backbone.

  • Dipole-Dipole Stacking: The orientation of the fused bicyclic system requires orthogonal dipole interactions, which are best provided by halogenated phenylcarbamate selectors (e.g., 3-chlorophenylcarbamate).

  • Steric Inclusion: The rigid octahydro framework must physically fit into the chiral grooves of the amylose or cellulose polymer. Amylose-based CSPs, which form a tighter helical structure than cellulose, often provide superior steric entrapment for fused bicyclic systems.

Comparative Performance Analysis of CSPs

Recent literature demonstrates that optically active octahydropyrano[2,3-c]pyrroles can be effectively resolved using both Daicel (Chiralpak/Chiralcel) and Phenomenex (Lux) columns[2]. However, the choice between coated and immobilized phases drastically impacts method flexibility.

Immobilized phases (e.g., Chiralpak IA, ID) are covalently bonded to the silica support, allowing the use of strong organic solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE). This is highly advantageous because protected octahydropyrano[2,3-c]pyrrole derivatives (e.g., N-Boc or N-Cbz protected) often exhibit poor solubility in standard alkane/alcohol mixtures.

Table 1: Comparative Performance of CSPs for Octahydropyrano[2,3-c]pyrrole Derivatives

Column / CSPPolymer BackbonePhase TypeTypical Mobile PhaseSelectivity (α)Resolution (Rs)Operational Flexibility
Amylose tris(3-chlorophenylcarbamate)ImmobilizedHexane / MtBE / EtOH1.602.8High: Halogenated selector offers excellent dipole-dipole recognition[2].
Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedHexane / DCM / IPA1.452.1High: Tolerates strong solvents for highly lipophilic protected analogs[2].
Cellulose tris(3,5-dimethylphenylcarbamate)CoatedHexane / EtOH1.301.6Moderate: Good baseline separation, but restricted to normal phase solvents[2].
Cellulose tris(3,5-dimethylphenylcarbamate)CoatedHexane / IPA1.251.4Low: Often yields partial co-elution for rigid, unsubstituted bicyclic cores.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology is designed as a closed-loop, self-validating system. It utilizes an immobilized Chiralpak ID column, which provides the best balance of structural recognition and solvent compatibility.

System Requirements: HPLC equipped with a Diode Array Detector (DAD) and a column thermostat.

Step 1: Sample Preparation

  • Action: Dissolve the racemic octahydropyrano[2,3-c]pyrrole derivative in HPLC-grade Dichloromethane (DCM) to a concentration of 1.0 mg/mL. Dilute 1:1 with the mobile phase prior to injection.

  • Causality: The rigid bicyclic scaffold can precipitate on the column head if dissolved directly in hexane. DCM ensures complete solubilization, while the 1:1 dilution prevents severe solvent front distortion.

Step 2: Column Equilibration

  • Action: Install a Chiralpak ID column (250 mm × 4.6 mm, 5 µm). Flush with a mobile phase of Hexane / MtBE / Ethanol (50:40:10, v/v/v) containing 0.1% Diethylamine (DEA) at 1.0 mL/min for 30 column volumes.

  • Causality: MtBE provides a unique hydrogen-bonding environment that enhances the solubility of the pyran oxygen, while DEA acts as a basic additive to suppress secondary interactions between the basic pyrrole nitrogen and residual silanols on the silica support, effectively eliminating peak tailing.

Step 3: Method Execution

  • Action: Inject 10 µL of the sample. Maintain the column temperature strictly at 25°C. Monitor UV absorbance at 210 nm and 254 nm.

  • Causality: Temperature control is critical; chiral recognition is an enthalpy-driven process, and fluctuations >1°C will degrade resolution. 210 nm is optimal for detecting the non-chromophoric octahydro framework, while 254 nm detects aryl-protecting groups if present.

Step 4: System Suitability & Self-Validation

  • Action: Post-run, the chromatography data system must calculate the resolution factor ( Rs​=2(t2​−t1​)/(W1​+W2​) ).

    • Validation Gate 1: If Rs​<1.5 , the protocol mandates a 2% reduction in the polar modifier (Ethanol) to increase the retention factor ( k′ ), thereby allowing more time for the transient diastereomeric complexes to differentiate.

    • Validation Gate 2: Once Rs​≥1.5 is achieved, perform 5 replicate injections. The method is only considered validated if the retention time Relative Standard Deviation (RSD) is <1.0% .

Method Development Logic

Chiral_Method_Dev Start Sample Preparation (1.0 mg/mL in DCM) CSP Select Immobilized CSP (e.g., Chiralpak ID) Start->CSP Equilibrate Equilibrate Column (Hexane/MtBE/EtOH + 0.1% DEA) CSP->Equilibrate Inject Execute HPLC Run (25°C, UV 210 nm) Equilibrate->Inject Evaluate Self-Validation Calculate Rs Inject->Evaluate Success Baseline Resolution (Rs > 1.5) Evaluate->Success Rs > 1.5 Adjust Adjust Modifier (Decrease EtOH by 2%) Evaluate->Adjust Rs < 1.5 Adjust->Equilibrate Re-run

Logical workflow for chiral HPLC method development and self-validation.

References

  • Benchchem. "Octahydropyrano[2,3-c]pyrrole - Chemical Building Blocks." Benchchem Product Database.
  • ACS Catalysis. "Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives." American Chemical Society, May 2017.
  • ACS Catalysis. "Catalytic Asymmetric Chemodivergent C2 Alkylation and [3 + 2]-Cycloaddition of 3-Methylindoles with Aziridines." American Chemical Society, October 2018.

Sources

Validation

Comparative FT-IR Spectroscopic Guide: Octahydropyrano[2,3-c]pyrrole vs. Alternative Bicyclic Scaffolds

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Context In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Context

In modern drug discovery, conformationally constrained scaffolds are critical for locking pharmacophores into specific, bioactive orientations. Octahydropyrano[2,3-c]pyrrole is a fully saturated bicyclic organic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyrrolidine (nitrogen-containing five-membered ring) system 1. It is frequently utilized in the synthesis of peptidomimetics and serine protease inhibitors 1.

When validating the structural integrity of these scaffolds, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid, non-destructive vibrational data. Theoretical calculations and empirical data allow us to predict and assign specific vibrational frequencies to functional groups like C-O and N-H stretches [[1]](). This guide objectively compares the IR absorption profile of octahydropyrano[2,3-c]pyrrole against common alternatives—such as the bis-nitrogen scaffold octahydropyrrolo[3,4-c]pyrrole and the monocyclic morpholine—providing researchers with a robust framework for spectral identification.

Mechanistic Causality in Vibrational Spectroscopy

From an application science perspective, the interpretation of an IR spectrum must go beyond simple peak matching; it requires an understanding of how molecular geometry dictates dipole moment changes during vibration.

  • Ether Linkage (C-O-C) and Ring Strain: The pyran ring introduces a strong, asymmetric C-O-C stretching vibration. In monocyclic ethers (like morpholine), this occurs near 1110 cm⁻¹. However, in the fused octahydropyrano[2,3-c]pyrrole system, the rigid cis- or trans-fused geometry restricts bond angle deformation, slightly sharpening this band and shifting it due to local ring strain 2.

  • Secondary Amine (N-H) Hydrogen Bonding: The pyrrolidine ring contains a secondary amine. The N-H stretching vibration is highly sensitive to its environment. In solid-state or neat liquid measurements, intermolecular hydrogen bonding broadens this peak and shifts it to lower wavenumbers (~3310–3350 cm⁻¹).

  • Saturation State Validation: Differentiating fully saturated scaffolds from their precursors is critical. Unsaturated dihydropyrano[2,3-c]pyrrole derivatives exhibit weak C(sp²)−H stretching above 3000 cm⁻¹ (e.g., ~3180 cm⁻¹) 3. In contrast, the fully hydrogenated octahydropyrano[2,3-c]pyrrole framework strictly presents C(sp³)−H stretching below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) 3.

Quantitative IR Spectral Comparison

The following table summarizes the diagnostic vibrational modes used to differentiate octahydropyrano[2,3-c]pyrrole from alternative structural analogs.

Vibrational ModeOctahydropyrano[2,3-c]pyrrole (cm⁻¹)Octahydropyrrolo[3,4-c]pyrrole (cm⁻¹)Morpholine (cm⁻¹)Diagnostic Significance
N-H Stretch (2° Amine) 3310 – 3350 (Single, broad)3320 – 3360 (Broader, dual NH potential)~3340 (Single, broad)Confirms pyrrolidine ring integrity.
C-H Stretch (sp³) 2850 – 2960 (Multiple bands)2850 – 2950 (Multiple bands)2850 – 2960Indicates fully saturated octahydro framework.
C-O-C Stretch (Ether) 1080 – 1120 (Strong, asymmetric)Absent~1110 (Strong)Differentiates pyran fusion from bis-pyrrolidine.
C-N Stretch 1150 – 1180 (Moderate)1140 – 1170 (Moderate)~1140 (Moderate)Confirms amine linkage within the constraint.
Ring Deformation 850 – 920 (Weak/Moderate)880 – 950 (Weak/Moderate)~870 (Weak)Fingerprint region indicating specific bicyclic strain.

Self-Validating Experimental Workflow

To ensure scientific integrity and eliminate false positives (e.g., mistaking atmospheric moisture for an N-H stretch), FT-IR analysis of these scaffolds must utilize a self-validating Attenuated Total Reflectance (ATR) protocol.

FTIR_Workflow Start 1. System Calibration (Polystyrene Film) Background 2. Background Scan (Air/Blank ATR) Start->Background SamplePrep 3. Sample Application (Octahydropyrano[2,3-c]pyrrole) Background->SamplePrep Scan 4. FT-IR Data Acquisition (4000-400 cm⁻¹, 64 scans) SamplePrep->Scan Process 5. Spectral Processing (ATR Correction & Baseline) Scan->Process Validate 6. Peak Assignment & Scaffold Validation Process->Validate

Fig 1. Self-validating ATR-FTIR workflow for bicyclic scaffold analysis.

Step-by-Step ATR-FTIR Methodology
  • System Suitability & Calibration:

    • Action: Scan a standard polystyrene calibration film.

    • Causality: Validates the interferometer's laser frequency alignment. The 1601 cm⁻¹ and 906 cm⁻¹ peaks must fall within ±1 cm⁻¹ tolerance to ensure the subtle shifts between bicyclic conformers are accurately recorded.

  • Environmental Baseline Subtraction:

    • Action: Perform a 64-scan background acquisition on the clean, empty diamond ATR crystal.

    • Causality: Atmospheric water vapor exhibits heavy rotational-vibrational bands in the 3500–3900 cm⁻¹ region. Subtracting this baseline prevents the masking of the critical pyrrolidine N-H stretch (~3310–3350 cm⁻¹).

  • Sample Application & Compression:

    • Action: Deposit 2–5 mg of neat octahydropyrano[2,3-c]pyrrole onto the ATR crystal. Apply standardized pressure using the anvil.

    • Causality: Consistent pressure ensures uniform contact with the evanescent wave, standardizing the effective path length and preventing spectral distortion in the highly absorbing C-O-C ether region.

  • Data Acquisition & Processing:

    • Action: Acquire data from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans). Apply an ATR correction algorithm.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam, normalizing the relative intensities of the high-frequency N-H bands against the low-frequency C-O-C bands for accurate comparative analysis.

Conclusion & Strategic Scaffold Selection

When selecting a scaffold for peptidomimetic design, the choice between octahydropyrano[2,3-c]pyrrole and octahydropyrrolo[3,4-c]pyrrole dictates the hydrogen-bonding capabilities of the final molecule. As proven by the IR data, the pyran fusion provides a strong hydrogen-bond acceptor (C-O-C at 1080–1120 cm⁻¹) while maintaining a single hydrogen-bond donor (N-H at 3310–3350 cm⁻¹). By utilizing the self-validating ATR-FTIR protocol outlined above, researchers can confidently verify the structural identity and saturation state of these complex bicyclic systems prior to downstream biological assays.

References

  • ResearchGate. "Vinylogous and Stereoselective Domino Synthesis of Pyrano[2,3-c]pyrroles from Alkylidene Meldrum's acids." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "Synthesis of new pyrano[2,3-c]pyrrole derivatives 63." ResearchGate Scientific Diagrams. Available at:[Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: Octahydropyrano[2,3-c]pyrrole vs. Piperidine Scaffolds

As drug discovery programs increasingly prioritize high sp³ character and three-dimensional complexity to overcome the attrition rates associated with "flat" aromatic compounds, scaffold hopping has become a critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize high sp³ character and three-dimensional complexity to overcome the attrition rates associated with "flat" aromatic compounds, scaffold hopping has become a critical strategy. The transition from the ubiquitous, highly flexible piperidine ring to conformationally constrained fused bicyclic systems like the octahydropyrano[2,3-c]pyrrole scaffold represents a masterclass in optimizing pharmacokinetics (PK) and in vivo efficacy.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent in vivo performances and outlining self-validating experimental workflows for their evaluation.

Structural and Physicochemical Profiling

The piperidine ring is a historical workhorse in medicinal chemistry, present in blockbuster drugs ranging from donepezil to paroxetine. However, its high conformational flexibility and strong basicity often introduce significant liabilities, including off-target hERG channel blockade and rapid metabolic clearance.

Conversely, the [1] scaffold is a saturated bicyclic system featuring a fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) ring. This architecture fundamentally alters the physicochemical landscape of the molecule:

  • Conformational Constraint: The fused bicyclic nature locks the pharmacophore into a specific, rigid 3D conformation. This is crucial for mimicking peptide turns and engaging target proteins with high fidelity [2].

  • pKa Modulation: The inductive electron-withdrawing effect of the pyran oxygen significantly lowers the basicity (pKa) of the adjacent pyrrolidine nitrogen compared to a standard piperidine.

Table 1: Comparative Physicochemical & PK Properties
ParameterPiperidine ScaffoldOctahydropyrano[2,3-c]pyrroleImpact on In Vivo Efficacy
Conformational Flexibility High (Prone to ring flips)Low (Rigid fused bicyclic)Rigidification lowers the entropic binding penalty, boosting target affinity.
Basicity (pKa) ~10.0 - 11.0~8.0 - 9.0Lower pKa mitigates hERG channel binding and reduces lysosomal trapping.
Metabolic Stability Vulnerable to α -oxidationShielded by steric bulkProlonged half-life ( t1/2​ ) and higher Area Under the Curve (AUC).
Fraction sp³ ( Fsp3​ ) 1.0 (Low 3D complexity)1.0 (High 3D complexity)Enhanced 3D geometry correlates strongly with improved clinical safety profiles.

Causality in Pharmacokinetics & Metabolic Stability

To understand why the octahydropyrano[2,3-c]pyrrole scaffold frequently demonstrates superior in vivo efficacy, we must examine the causality between its structure and its metabolic fate.

The Metabolic Shielding Effect: Piperidines are highly susceptible to N-dealkylation and α -carbon oxidation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The octahydropyrano[2,3-c]pyrrole scaffold mitigates this through steric shielding. The adjacent pyran ring creates a sterically hindered environment around the nitrogen, physically blocking the CYP450 catalytic heme iron from accessing the α -protons. Consequently, intrinsic clearance ( Clint​ ) is reduced, leading to sustained systemic exposure.

The Entropic Penalty of Binding: When a flexible piperidine binds to a target receptor, it must "freeze" into a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS ). Because the [3], this entropic penalty is pre-paid during synthesis. The thermodynamic result is a significantly lower dissociation constant ( Kd​ ), which directly translates to a lower required efficacious dose in vivo.

ScaffoldLogic A Piperidine Scaffold (Flexible, High pKa) B Metabolic Vulnerability (CYP450 Oxidation) A->B High Entropic Penalty C Octahydropyrano[2,3-c]pyrrole (Conformationally Constrained) A->C Scaffold Hopping (Rigidification) D Steric Shielding & Lowered Basicity B->D Mitigation of Liabilities C->D Pyran Oxygen Inductive Effect E Enhanced In Vivo Efficacy (Sustained Exposure) D->E Improved PK/PD

Fig 1. Structural optimization logic transitioning from piperidine to octahydropyrano[2,3-c]pyrrole.

Self-Validating Experimental Workflows

To objectively compare these scaffolds, the experimental protocols must be designed as self-validating systems . This means every step must contain internal controls that prove the assay functioned correctly, independent of the test compound's performance.

Protocol A: In Vitro Microsomal Stability Profiling

Objective: Quantify the intrinsic clearance ( Clint​ ) differences driven by CYP450 shielding.

  • Preparation: Prepare 1 µM solutions of the piperidine and octahydropyrano[2,3-c]pyrrole analogs in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) to a final concentration of 0.5 mg/mL.

    • Causality: HLMs contain the full complement of membrane-bound CYPs necessary to simulate first-pass hepatic metabolism.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYPs). At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Validation Check: Tolbutamide acts as the Internal Standard (IS) . If the MS peak area of the IS fluctuates by >15% between samples, it flags an extraction error or matrix ion suppression, invalidating that specific data point.

  • Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Validation Check: If Verapamil is not rapidly degraded, the microsomes are inactive, and the entire assay must be rejected.

Protocol B: In Vivo Pharmacokinetic & Efficacy Model

Objective: Translate in vitro stability into in vivo exposure and target engagement.

  • Formulation: Dissolve compounds in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: This specific cosolvent/surfactant blend ensures complete thermodynamic dissolution. Particulate suspensions administered IV will cause micro-embolisms, artificially skewing clearance data and causing acute toxicity.

  • Dosing Strategy: Administer to male C57BL/6 mice via Intravenous (IV) injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg) in discrete groups (n=3).

    • Causality: Dosing both routes is mathematically required to calculate absolute oral bioavailability ( %F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

  • Serial Sampling: Collect 20 µL blood samples via tail vein microsampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Quantify parent compound concentrations using LC-MS/MS against a matrix-matched calibration curve.

  • Efficacy Correlation: In a parallel xenograft or disease model, dose the animals at the calculated ED50​ (derived from the PK AUC). The octahydropyrano[2,3-c]pyrrole scaffold typically demonstrates prolonged efficacy due to its extended t1/2​ , requiring once-daily (QD) dosing compared to the twice-daily (BID) dosing often required for flexible piperidines.

PKWorkflow S1 1. Formulation Vehicle Optimization S2 2. In Vivo Dosing IV & PO Administration S1->S2 S3 3. Serial Sampling Blood Collection S2->S3 S4 4. LC-MS/MS Bioanalytical Quant S3->S4 S5 5. PK/PD Modeling Efficacy Correlation S4->S5

Fig 2. Self-validating in vivo pharmacokinetic and pharmacodynamic experimental workflow.

Conclusion

While the piperidine ring remains a foundational element in drug design, its inherent flexibility and basicity pose significant downstream challenges. The strategic implementation of the octahydropyrano[2,3-c]pyrrole scaffold provides a highly effective mechanism to restrict conformation, lower the entropic penalty of target binding, and shield the molecule from rapid CYP-mediated clearance. As demonstrated by [4], nature has long utilized pyrano-pyrrole architectures to achieve potent, selective biological activity—a principle modern medicinal chemistry is now successfully replicating in vivo.

References
  • PubChemLite - Rac-(4ar,7as)-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid hydrochloride National Center for Biotechnology Information (PubChem) URL:[Link]

  • A Novel Tandem Ene/Prins Cyclization for the Synthesis of Octahydropyrano[2,3-c]pyrrole Derivatives Tetrahedron Letters URL:[Link]

  • Genome Mining-Based Discovery of Pyrano[2,3-c]pyrrole Type Natural Products Possessing Alkyl Side Chain with Branched Methyl Groups Organic Letters URL:[Link]

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